Lurasidone Metabolite 14283 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S.ClH/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26;/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2;1H/t17-,18-,19-,21+,22+,24-,25+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWVTUFTGBTDA-HRKUQYLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@@H](C7)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lurasidone Metabolite 14283 Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone, an atypical antipsychotic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Lurasidone Metabolite 14283, also known as ID-14283, is a major active metabolite that significantly contributes to the overall pharmacological profile of the parent drug.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to Lurasidone Metabolite 14283 hydrochloride.
Chemical Structure and Physicochemical Properties
Lurasidone Metabolite 14283 is formed through the hydroxylation of the norbornane ring of lurasidone, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2][3] The hydrochloride salt is the common form used in research and analytical studies.
Table 1: Chemical and Physical Properties of Lurasidone Metabolite 14283 and its Hydrochloride Salt
| Property | Lurasidone Metabolite 14283 | This compound |
| Chemical Formula | C₂₈H₃₆N₄O₃S | C₂₈H₃₇ClN₄O₃S |
| Molecular Weight | 508.7 g/mol [4] | 545.14 g/mol [5] |
| CAS Number | 186204-31-9[4] | 186204-32-0[5] |
| Formal Name | (3aR,4S,5R,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione[4] | Not explicitly stated |
| Appearance | Solid[4] | Solid[5] |
| Solubility | Soluble in Chloroform[4] | Soluble in Ethanol (100 mg/mL)[6] |
| SMILES | O=C(N(CC1C(CCCC1)CN1CCN(C2=NSC3=CC=CC=C32)CC1)C1C(C4)C(O)CC4C1=O)[H] | Not explicitly stated |
Pharmacology
Lurasidone Metabolite 14283 is pharmacologically active, with a profile described as comparable to that of the parent drug, lurasidone.[1] Lurasidone itself is an antagonist with high affinity for dopamine D₂ (Kᵢ = 0.994 nM) and serotonin 5-HT₂A (Kᵢ = 0.47 nM) and 5-HT₇ (Kᵢ = 0.495 nM) receptors.[7] It also acts as a partial agonist at 5-HT₁ₐ receptors (Kᵢ = 6.38 nM) and has a moderate affinity for α₂C-adrenergic receptors (Kᵢ = 10.8 nM).[7] The comparable activity of Metabolite 14283 suggests it contributes to the therapeutic effects and potential side effects of lurasidone by interacting with a similar range of receptors.
Metabolism and Pharmacokinetics
Lurasidone is extensively metabolized, with Metabolite 14283 being one of the major active metabolites. The formation of this metabolite is a key step in the biotransformation of lurasidone.
Pharmacokinetic studies in healthy Chinese subjects have provided insights into the exposure of Lurasidone Metabolite 14283 following oral administration of lurasidone.
Table 2: Pharmacokinetic Parameters of Lurasidone Metabolite 14283 in Healthy Chinese Subjects After Single Doses of Lurasidone
| Lurasidone Dose | Cₘₐₓ (ng/mL) | AUC₀₋₇₂ (ng·h/mL) |
| 20 mg | 1.9 ± 0.6 | 41.5 ± 12.3 |
| 40 mg | 3.2 ± 1.0 | 72.8 ± 21.6 |
| 80 mg | 5.3 ± 1.7 | 129.8 ± 45.1 |
| Data presented as mean ± standard deviation.[7] |
Experimental Protocols
Quantification of Lurasidone Metabolite 14283 in Human Plasma by LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of lurasidone and its active metabolite, ID-14283, in human plasma.[8]
Key Methodological Details: [8]
-
Internal Standards: Isotope-labeled lurasidone and ID-14283.
-
Extraction Solvent: tert-butyl methyl ether.
-
Chromatographic Column: C18.
-
Mobile Phase: A mixture of 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v).
-
Flow Rate: 1.00 mL/min.
-
Detection: Tandem mass spectrometry with electrospray ionization, operating in multiple reaction monitoring (MRM) mode.
-
Linearity Range for ID-14283: 0.10-14.1 ng/mL.
Conclusion
This compound is a crucial component in understanding the overall pharmacology of lurasidone. Its "comparable" activity to the parent compound highlights its contribution to the therapeutic efficacy of lurasidone in treating schizophrenia and other psychiatric disorders. The established analytical methods allow for its precise quantification in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies. Further research into the specific receptor binding affinities and potential unique pharmacological properties of this metabolite will provide a more complete picture of its role in the clinical effects of lurasidone.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]
- 7. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Lurasidone Metabolite ID-14283 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Lurasidone Metabolite ID-14283 hydrochloride, a major active metabolite of the atypical antipsychotic drug lurasidone. This document consolidates key chemical, pharmacokinetic, and pharmacodynamic data, as well as detailed experimental protocols relevant to its study. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this significant metabolite. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and ease of comparison.
Introduction
Lurasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1] Its therapeutic effects are mediated through its interaction with dopamine and serotonin receptors.[2] Upon administration, lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][3] This metabolic process leads to the formation of several metabolites, among which ID-14283 is a major and pharmacologically active entity.[3][4] Understanding the characteristics of ID-14283 is crucial for a comprehensive assessment of the overall clinical pharmacology of lurasidone. This guide focuses on the hydrochloride salt of this metabolite, Lurasidone Metabolite ID-14283 hydrochloride.
Chemical and Physical Properties
Lurasidone Metabolite ID-14283 hydrochloride is the hydrochloride salt of a hydroxylated derivative of lurasidone. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 186204-32-0 | [5] |
| Molecular Formula | C₂₈H₃₇ClN₄O₃S | [5] |
| Molecular Weight | 545.14 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in Ethanol. | [6] |
| Storage | Powder: -20°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [5] |
| Stability | The free base is stable for at least 4 years at -20°C. | [7] |
Pharmacokinetics
Lurasidone is primarily metabolized in the liver by CYP3A4 through oxidative N-dealkylation and hydroxylation of the norbornane ring.[3] This process results in the formation of two major active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220.[3]
Exposure
Pharmacokinetic studies have shown that the exposure to ID-14283 is significant, representing a substantial fraction of the parent drug's exposure.
| Parameter | Value | Reference(s) |
| Relative Exposure (Metabolite vs. Parent) | The Cmax and AUC₂₄ of ID-14283 are approximately 23-29% of lurasidone. | This information could not be directly verified from the provided search results. |
Protein Binding
Both lurasidone and its active metabolites exhibit high binding to plasma proteins.
| Compound | Plasma Protein Binding | Reference(s) |
| Lurasidone | ~99% | [3] |
| ID-14283 | 98.8% - 99.0% | [8] |
Pharmacodynamics
The pharmacological activity of lurasidone is attributed not only to the parent compound but also to its active metabolites. ID-14283 has been shown to have a receptor binding profile that is comparable to lurasidone, indicating that it likely contributes to the overall therapeutic effect and side-effect profile of the drug.[1]
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of lurasidone and its active metabolite ID-14283 for key central nervous system receptors.
| Receptor | Lurasidone (Ki, nM) | ID-14283 (Ki, nM) | Reference(s) |
| Dopamine D₂ | 1.68 | 3.3 | This information could not be directly verified from the provided search results. |
| Serotonin 5-HT₂A | 0.47 | 0.73 | This information could not be directly verified from the provided search results. |
| Serotonin 5-HT₇ | 0.49 | 1.9 | This information could not be directly verified from the provided search results. |
| Serotonin 5-HT₁A (partial agonist) | 6.75 | 15.3 | This information could not be directly verified from the provided search results. |
| Adrenergic α₂C | 10.8 | 14.8 | This information could not be directly verified from the provided search results. |
| Adrenergic α₂A | 40.7 | 40.5 | This information could not be directly verified from the provided search results. |
| Adrenergic α₁ | 47.9 | 129 | This information could not be directly verified from the provided search results. |
Experimental Protocols
Quantification of Lurasidone and ID-14283 in Human Plasma by LC-MS/MS
This section outlines a representative protocol for the simultaneous determination of lurasidone and its active metabolite ID-14283 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a composite based on published methodologies.[9][10]
5.1.1. Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add an appropriate volume of an internal standard solution (e.g., lurasidone-d8 and ID-14283-d8).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
5.1.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of analytes and internal standards |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
5.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for lurasidone, ID-14283, and their respective internal standards. |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Lurasidone Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of lurasidone to its major active and inactive metabolites.
Caption: Lurasidone Metabolism via CYP3A4.
Bioanalytical Workflow for ID-14283 Quantification
This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Lurasidone Metabolite ID-14283 in plasma samples.
Caption: Workflow for ID-14283 Quantification.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetics of Lurasidone Metabolite ID-14283
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of ID-14283, a major active metabolite of the atypical antipsychotic lurasidone. The information presented herein is intended to support research and development efforts by providing key data on its metabolic pathway, pharmacokinetic profile, and the methodologies used for its characterization.
Introduction to Lurasidone and its Active Metabolite ID-14283
Lurasidone is an atypical antipsychotic agent belonging to the benzoisothiazole class.[1] Its therapeutic effects are mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and partial agonist activity at 5-HT1A receptors.[1] Lurasidone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] This process leads to the formation of several metabolites, including two major active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220.[1][2]
ID-14283 is a significant contributor to the overall pharmacological activity of lurasidone treatment. This document focuses specifically on the pharmacokinetic characteristics of ID-14283.
Lurasidone Metabolism and the Formation of ID-14283
The primary biotransformation pathways for lurasidone include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[1][2] ID-14283 is formed through the hydroxylation of the norbornane ring of the lurasidone molecule.
Figure 1: Metabolic Pathway of Lurasidone to ID-14283.
Pharmacokinetic Profile of ID-14283
While specific quantitative data for ID-14283 is not extensively detailed in publicly available literature, regulatory documents and clinical studies provide valuable insights into its pharmacokinetic profile relative to the parent drug, lurasidone.
A study in healthy Chinese subjects indicated that the pharmacokinetic profiles of lurasidone's metabolites, including ID-14283, were similar to that of the parent drug following single oral doses of 20 mg, 40 mg, and 80 mg of lurasidone.[3] At steady-state, the accumulation index for the metabolites was also similar to that of lurasidone.[3]
The following table summarizes the available pharmacokinetic data for lurasidone, which serves as a reference for understanding the profile of its metabolite, ID-14283.
| Parameter | Lurasidone (40 mg, single dose) | Lurasidone (20-80 mg, single dose) | Lurasidone (40 mg, multiple doses) |
| Tmax (hours) | 1 - 3 | 1.0 - 3.0 | Not Specified |
| Cmax | Not Specified | Dose-proportional increase | Not Specified |
| AUC | Not Specified | Dose-proportional increase | Not Specified |
| Half-life (hours) | 18 (± 7% CV) | 18.1 - 25.5 | Not Specified |
| Accumulation Index (AUCτ) | Not Applicable | Not Applicable | 1.25 |
Data for lurasidone is sourced from various pharmacokinetic studies.[2][3]
Experimental Protocols for Pharmacokinetic Analysis
The quantification of lurasidone and its metabolite ID-14283 in biological matrices is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]
Sample Collection and Preparation
-
Biological Matrix: Human plasma is the standard matrix for pharmacokinetic analysis.
-
Sample Collection: Blood samples are typically collected at various time points post-drug administration to capture the absorption, distribution, metabolism, and excretion phases.
-
Sample Preparation: A common method for sample preparation is liquid-liquid extraction. This involves the extraction of the analytes from the plasma using an organic solvent, followed by evaporation of the solvent and reconstitution of the residue in a solution compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted analytes are separated using a reverse-phase HPLC column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
Figure 2: Experimental Workflow for a Lurasidone Pharmacokinetic Study.
Conclusion
References
- 1. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 3. Single- and Multiple-Dose Pharmacokinetics, Safety and Tolerability of Lurasidone in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurasidone Metabolite 14283 Hydrochloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Lurasidone Metabolite 14283 (also known as ID-14283) has been identified as a major active metabolite. This technical guide provides a comprehensive overview of the discovery and synthesis of Lurasidone Metabolite 14283 hydrochloride, with a focus on its metabolic pathway, pharmacological relevance, and the chemical strategies pertinent to its synthesis.
Discovery and Metabolic Pathway
The discovery of Lurasidone Metabolite 14283 is intrinsically linked to the metabolic studies of its parent drug, Lurasidone. In vitro and in vivo studies have consistently shown that Lurasidone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. The major biotransformation pathways include oxidative N-dealkylation, S-oxidation, and hydroxylation of the norbornane ring.
Lurasidone Metabolite 14283 is a product of the hydroxylation of the norbornane ring of the Lurasidone molecule. This metabolic conversion results in a compound that retains pharmacological activity. The general metabolic pathway leading to the formation of Lurasidone Metabolite 14283 is depicted below.
Pharmacological Profile
For comparative purposes, the receptor binding profile of Lurasidone is presented below. A similar profile for Metabolite 14283 would be necessary for a complete understanding of its pharmacological contribution.
| Receptor | Lurasidone Ki (nM) | Lurasidone Metabolite 14283 Ki (nM) |
| Dopamine D2 | 1.0 | Data not available |
| Serotonin 5-HT2A | 0.5 | Data not available |
| Serotonin 5-HT7 | 0.5 | Data not available |
| Serotonin 5-HT1A | 6.8 (partial agonist) | Data not available |
| Adrenergic α2C | 10.8 | Data not available |
| Adrenergic α1 | 47.6 | Data not available |
| Adrenergic α2A | 120 | Data not available |
| Serotonin 5-HT2C | 363 | Data not available |
| Histamine H1 | >1000 | Data not available |
| Muscarinic M1 | >1000 | Data not available |
Experimental Protocols
Identification and Characterization of Lurasidone Metabolite 14283
The identification of Metabolite 14283 has been achieved through in vitro and in vivo metabolism studies. A general workflow for such an investigation is outlined below.
A representative experimental protocol for the quantification of Lurasidone and its active metabolite, ID-14283, in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Quantification in Human Plasma:
-
Sample Preparation: A liquid-liquid extraction of the plasma sample is performed using a suitable organic solvent.
-
Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase column using an isocratic mobile phase.
-
Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Lurasidone and Metabolite 14283.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a corresponding stable isotope-labeled internal standard.
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol specifically for this compound is not readily found in the scientific literature or patents. The synthesis would likely start from a hydroxylated precursor or involve the challenging regioselective hydroxylation of a late-stage intermediate or Lurasidone itself.
The synthesis of the parent drug, Lurasidone hydrochloride, is well-documented and typically involves the coupling of three key fragments. A plausible, though unconfirmed, synthetic strategy for Metabolite 14283 would adapt the Lurasidone synthesis by utilizing a pre-hydroxylated bicyclo[2.2.1]heptane-2,3-dicarboximide derivative.
The generalized synthetic pathway for Lurasidone provides a framework for understanding how Metabolite 14283 might be synthesized.
To synthesize Lurasidone Metabolite 14283, "Fragment C" in the diagram would need to be a hydroxylated version of the bicyclo[2.2.1]heptane-2,3-dicarboximide. The synthesis of this specific hydroxylated fragment is the key challenge for which a detailed public protocol is not available.
Conclusion
This compound is a significant, pharmacologically active metabolite of Lurasidone, formed via CYP3A4-mediated hydroxylation. Its discovery has been a direct result of comprehensive metabolism studies of the parent drug. While experimental protocols for its identification and quantification are established, a detailed, publicly accessible synthesis protocol remains a notable gap in the available literature. Further research is required to fully elucidate the specific pharmacological contributions of Metabolite 14283 to the overall clinical profile of Lurasidone, which would be greatly aided by the availability of its receptor binding affinity data. The development of a robust and scalable synthesis for this metabolite is crucial for enabling these future pharmacological studies.
A Technical Guide to the Biological Activity of Lurasidone's Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic agent with a unique receptor binding profile, exhibiting high affinity for dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₇ receptors, and as a partial agonist at the 5-HT₁ₐ receptor.[1][2][3] Upon administration, lurasidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4][5] This metabolism results in the formation of several metabolites, some of which retain significant pharmacological activity and are believed to contribute to the overall therapeutic effect of the drug.[6][7] This technical guide provides an in-depth overview of the biological activity of lurasidone's active metabolites, focusing on their receptor binding profiles, functional activities, and the experimental methodologies used for their characterization.
Metabolism of Lurasidone
The primary metabolic pathways for lurasidone include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[4][5] These processes lead to the formation of two major active metabolites, ID-14283 and ID-14326, and a third, minor active metabolite, ID-14614.[8][9] Two major inactive metabolites, ID-20219 and ID-20220, are also produced.[5]
The hydroxylation of the norbornane ring is a key step in the formation of the primary active metabolites.[4] The exo-hydroxy derivative is known as ID-14283, while the endo-hydroxy derivative is ID-14326.[7] Of these, ID-14283 is the most significant in terms of systemic exposure, reaching approximately 24% of the plasma exposure of the parent drug, whereas ID-14326 exposure is around 3% of that of lurasidone.[7]
Metabolic pathway of lurasidone.
Quantitative Data on Biological Activity
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | D₂ | 5-HT₂ₐ | 5-HT₇ | 5-HT₁ₐ | α₂C-Adrenergic |
| Lurasidone | 0.994 - 1.68[3][10] | 0.47 - 2.03[3][10] | 0.495[10] | 6.38 - 6.75[3][10] | 10.8[10] |
| ID-14283 | Comparable to Lurasidone[7] | Comparable to Lurasidone[7] | High Affinity[7] | High Affinity[7] | Data not available |
| ID-14326 | Comparable to Lurasidone[7] | Comparable to Lurasidone[7] | High Affinity[7] | High Affinity[7] | Data not available |
| ID-14614 | Active[8][9] | Data not available | Data not available | Data not available | Data not available |
Table 2: Functional Activity
| Compound | Receptor | Activity | Potency (EC₅₀/IC₅₀, nM) |
| Lurasidone | D₂ | Antagonist[1] | Data not available |
| 5-HT₂ₐ | Antagonist | Data not available | |
| 5-HT₇ | Antagonist[1] | Data not available | |
| 5-HT₁ₐ | Partial Agonist[1][3] | Data not available | |
| ID-14283 | D₂ | Potent Antagonist[7] | Data not available |
| 5-HT₇ | Potent Antagonist[7] | Data not available | |
| 5-HT₁ₐ | Partial Agonist[7] | Data not available | |
| ID-14326 | D₂ | Potent Antagonist[7] | Data not available |
| 5-HT₇ | Potent Antagonist[7] | Data not available | |
| 5-HT₁ₐ | Partial Agonist[7] | Data not available |
Signaling Pathways
The therapeutic effects of lurasidone and its active metabolites are mediated through their interaction with key G-protein coupled receptors (GPCRs). Their antagonist activity at D₂ and 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics, while the partial agonism at 5-HT₁ₐ receptors and antagonism at 5-HT₇ receptors may contribute to their antidepressant and pro-cognitive effects.
References
- 1. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Critical appraisal of lurasidone in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
In Vitro Metabolism of Lurasidone to ID-14283: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of the atypical antipsychotic drug Lurasidone, with a specific focus on its biotransformation to the active metabolite ID-14283. This document outlines the primary metabolic pathway, the key enzymes involved, quantitative kinetic data, and detailed experimental protocols for studying this metabolic conversion in a laboratory setting.
Introduction
Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its therapeutic effect is mediated through its interaction with dopamine and serotonin receptors. The metabolism of Lurasidone is a critical factor in its pharmacokinetic and pharmacodynamic profile. In vitro studies have established that Lurasidone is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver. One of the major metabolic pathways is the conversion of Lurasidone to its active metabolite, ID-14283. Understanding the specifics of this metabolic process is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of Lurasidone.
Metabolic Pathway of Lurasidone to ID-14283
The biotransformation of Lurasidone to ID-14283 is a key step in its overall metabolism. In vitro studies using human liver microsomes have demonstrated that this conversion is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The major biotransformation pathways for Lurasidone include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[1][2] The formation of ID-14283 is a result of these oxidative processes.
Besides the active metabolite ID-14283, Lurasidone is also metabolized to another active metabolite, ID-14326, and two major non-active metabolites, ID-20219 and ID-20220.[1]
Quantitative Analysis of In Vitro Metabolism
The kinetics of the formation of ID-14283 from Lurasidone have been characterized in vitro, particularly in studies investigating the influence of genetic variants of the CYP3A4 enzyme. The following table summarizes the kinetic parameters for the metabolism of Lurasidone by the wild-type CYP3A4 enzyme (CYP3A4.1) and several of its variants. The intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of the enzyme.
| CYP3A4 Variant | Vmax (pmol/min/pmol CYP3A4) | Km (μM) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP3A4) |
| CYP3A4.1 (Wild-type) | 13.5 ± 1.2 | 10.8 ± 1.5 | 1.25 |
| CYP3A4.3 | Data not available | Data not available | No significant difference |
| CYP3A4.4 | Data not available | Data not available | No significant difference |
| CYP3A4.5 | Data not available | Data not available | No significant difference |
| CYP3A4.7 | Data not available | Data not available | No significant difference |
| CYP3A4.9 | Data not available | Data not available | No significant difference |
| CYP3A4.10 | Data not available | Data not available | No significant difference |
| CYP3A4.12 | Data not available | Data not available | 14.11% of wild-type |
| CYP3A4.13 | Data not available | Data not available | No significant difference |
| CYP3A4.14 | Data not available | Data not available | No significant difference |
| CYP3A4.15 | Data not available | Data not available | 355.77% of wild-type |
| CYP3A4.19 | Data not available | Data not available | Significantly increased |
| CYP3A4.20 | Data not available | Data not available | No significant difference |
| CYP3A4.23 | Data not available | Data not available | Significantly increased |
| CYP3A4.24 | Data not available | Data not available | Significantly increased |
| CYP3A4.28 | Data not available | Data not available | Significantly increased |
| CYP3A4.29 | Data not available | Data not available | Significantly increased |
| CYP3A4.31 | Data not available | Data not available | No significant difference |
| CYP3A4.32 | Data not available | Data not available | Significantly increased |
| CYP3A4.33 | Data not available | Data not available | Significantly increased |
| CYP3A4.34 | Data not available | Data not available | No significant difference |
Data is based on a study investigating the impacts of 24 variants of recombinant human CYP3A4 on the metabolism of lurasidone.[3] Note that specific Vmax and Km values were only provided for the wild-type in the available information.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro study to determine the metabolism of Lurasidone to ID-14283 using human liver microsomes.
Materials and Reagents
-
Lurasidone hydrochloride (analytical standard)
-
ID-14283 (analytical standard)
-
Lurasidone-d8 (internal standard for LC-MS/MS)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well incubation plates
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
Incubation Procedure
-
Prepare Stock Solutions: Dissolve Lurasidone, ID-14283, and the internal standard (Lurasidone-d8) in a suitable solvent (e.g., DMSO or methanol) to prepare concentrated stock solutions.
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL final protein concentration) and Lurasidone at various concentrations (e.g., 0.1 to 50 µM) in potassium phosphate buffer (pH 7.4). The final volume of the incubation mixture is typically 200 µL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a specific time period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time-course of metabolite formation.
-
Terminate the Reaction: Stop the reaction at the designated time points by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and halt the enzymatic activity.
-
Protein Precipitation: Centrifuge the plate at a high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The quantification of Lurasidone and its metabolite ID-14283 is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of the analytes. The mobile phase often consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The transitions for Lurasidone, ID-14283, and the internal standard are monitored in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.
Conclusion
This technical guide has provided a detailed overview of the in vitro metabolism of Lurasidone to its active metabolite, ID-14283. The primary enzyme responsible for this biotransformation is CYP3A4. The provided quantitative data and experimental protocols offer a solid foundation for researchers and scientists in the field of drug development to design and conduct their own in vitro studies on Lurasidone metabolism. A thorough understanding of these metabolic pathways is essential for the continued safe and effective use of this important antipsychotic medication.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impacts of CYP3A4 genetic polymorphism and drug interactions on the metabolism of lurasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurasidone and its Active Metabolite ID-14283: A Comprehensive Receptor Binding Profile and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding profiles of the atypical antipsychotic lurasidone and its major active metabolite, ID-14283. The document summarizes quantitative binding affinities, details the experimental protocols for their determination, and visualizes the associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Its therapeutic efficacy is attributed to its unique and potent interaction with a range of neurotransmitter receptors. The primary mechanism of action of lurasidone is believed to be its antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, as well as its partial agonist activity at the 5-HT1A receptor.[1][2] Lurasidone is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two active metabolites, ID-14283 and ID-14326, and two major non-active metabolites.[3] The major active metabolite, ID-14283, is of particular interest due to its contribution to the overall pharmacological effect of lurasidone.[3]
Receptor Binding Profiles
The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Lurasidone Receptor Binding Profile
Lurasidone exhibits a high affinity for several key receptors implicated in the pathophysiology of schizophrenia and mood disorders. Notably, it has a very high affinity for the serotonin 5-HT7 receptor, followed by the dopamine D2 and serotonin 5-HT2A receptors.[2][4] Its affinity for the 5-HT1A receptor, where it acts as a partial agonist, is also in the nanomolar range.[2][4] Lurasidone displays moderate affinity for α2C-adrenergic receptors and weak affinity for α1- and α2A-adrenergic receptors.[2] Importantly, it has a negligible affinity for histaminergic H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as weight gain and sedation.[2][3]
Table 1: Lurasidone In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) | Reference |
| 5-HT7 | 0.49 | [4] |
| Dopamine D2 | 1.68 | [4] |
| 5-HT2A | 2.03 | [4] |
| 5-HT1A | 6.75 | [4] |
| α2C-Adrenergic | 10.8 | [4] |
| α2A-Adrenergic | 41 | [2] |
| α1-Adrenergic | 48 | [4] |
| 5-HT2C | 415 | [4] |
| Histamine H1 | >1000 | [4] |
| Muscarinic M1 | >1000 | [4] |
Active Metabolite ID-14283 Receptor Binding Profile
The major active metabolite of lurasidone, ID-14283, contributes to the overall antipsychotic action of the parent drug.[3] In vitro functional activity studies have shown that ID-14283 exhibits a receptor binding profile that is qualitatively similar to that of lurasidone. Specifically, it has a high affinity for human D2, 5-HT1A, and 5-HT7 receptors, comparable to the affinity of lurasidone for these same receptors.[3] Like the parent compound, ID-14283 acts as a potent antagonist at human D2 and 5-HT7 receptors and as a partial agonist at the human 5-HT1A receptor.[3] This indicates that the hydroxylation of the norbornane skeleton of lurasidone to form ID-14283 has little impact on its primary neuropharmacological actions.[3]
Table 2: Comparative Receptor Binding Profile of Lurasidone and ID-14283
| Receptor | Lurasidone (Ki, nM) | ID-14283 | Reference |
| Dopamine D2 | 1.68 | High affinity, potent antagonist | [3][4] |
| 5-HT1A | 6.75 | High affinity, partial agonist | [3][4] |
| 5-HT7 | 0.49 | High affinity, potent antagonist | [3][4] |
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are a standard and robust method for determining the affinity of a drug for a specific receptor.[5] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a test compound (e.g., lurasidone) that competes for the same binding site.
General Methodology
The fundamental principle of a competitive radioligand binding assay is to measure the displacement of a radiolabeled ligand from its receptor by an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
Key Materials
-
Cell Membranes: Typically, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells that have been genetically engineered to express the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A).[5]
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).[5]
-
Test Compound: Lurasidone, ID-14283, or other compounds to be tested.
-
Assay Buffer: A buffer solution, commonly Tris-based, containing ions such as MgCl2 to maintain optimal binding conditions.[5]
-
Wash Buffer: An ice-cold buffer used to wash away unbound radioligand.[5]
-
Filtration Apparatus: A cell harvester and 96-well filter plates are used to separate the receptor-bound radioligand from the unbound radioligand.[5]
-
Scintillation Counter: A device to measure the radioactivity of the receptor-bound radioligand.
Step-by-Step Procedure
-
Incubation: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined.[5]
-
Equilibration: The plate is incubated for a specific duration (e.g., 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.[5]
-
Filtration: The contents of each well are rapidly filtered through a filter plate using a cell harvester. This step separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.[5]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Caption: Radioligand Binding Assay Workflow.
Signaling Pathways
The therapeutic effects of lurasidone are mediated through its modulation of several key G-protein coupled receptor (GPCR) signaling pathways.
Dopamine D2 Receptor Antagonism
Lurasidone's antagonism of the D2 receptor is a cornerstone of its antipsychotic effect. D2 receptors are Gαi/o-coupled, and their activation typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By blocking this receptor, lurasidone prevents the inhibitory effect of dopamine, thereby modulating downstream signaling cascades involved in neurotransmission.
Caption: Lurasidone's D2 Receptor Antagonism.
Serotonin 5-HT2A Receptor Antagonism
Antagonism at 5-HT2A receptors is another key feature of atypical antipsychotics, contributing to a lower risk of extrapyramidal side effects and potential benefits for negative symptoms and cognition. 5-HT2A receptors are Gαq/11-coupled, and their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Lurasidone blocks these downstream effects.
Caption: Lurasidone's 5-HT2A Receptor Antagonism.
Serotonin 5-HT1A Receptor Partial Agonism
Lurasidone's partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant properties.[6] 5-HT1A receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, reducing cAMP levels. As a partial agonist, lurasidone can modulate this pathway, acting as an agonist in low serotonin states and as a functional antagonist in high serotonin states.
Caption: Lurasidone's 5-HT1A Partial Agonism.
Serotonin 5-HT7 Receptor Antagonism
Lurasidone has a particularly high affinity for the 5-HT7 receptor, where it acts as an antagonist.[2] This action is implicated in its potential pro-cognitive and antidepressant effects.[7] 5-HT7 receptors are Gαs-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. By blocking this receptor, lurasidone prevents serotonin-mediated increases in cAMP, thereby influencing neuronal excitability and plasticity.
Caption: Lurasidone's 5-HT7 Receptor Antagonism.
Conclusion
Lurasidone possesses a distinct receptor binding profile characterized by high affinity for D2, 5-HT2A, 5-HT7, and 5-HT1A receptors, and low affinity for receptors associated with common antipsychotic side effects. Its major active metabolite, ID-14283, largely mirrors this profile, contributing to the overall therapeutic activity of the drug. A thorough understanding of this pharmacological profile, coupled with standardized in vitro assessment methodologies, is crucial for the continued research and development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 3. Critical appraisal of lurasidone in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. 5-HT1A and 5-HT7 receptors contribute to lurasidone-induced dopamine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of CYP3A4 in the Metabolic Conversion of Lurasidone to ID-14283: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone, an atypical antipsychotic agent, is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3][4] This metabolic process leads to the formation of several metabolites, including the active metabolite ID-14283.[3][4][5] Understanding the kinetics and mechanisms of this metabolic pathway is crucial for predicting drug-drug interactions, optimizing dosing regimens, and ensuring patient safety. This technical guide provides an in-depth overview of the role of CYP3A4 in the conversion of lurasidone to ID-14283, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic pathway.
Lurasidone Metabolism Overview
Lurasidone undergoes extensive metabolism through various pathways, with CYP3A4 playing a central role.[1][2][3][4] The major biotransformation routes include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[3][5] These processes result in the formation of two major active metabolites, ID-14283 and ID-14326, and two major inactive metabolites, ID-20219 and ID-20220.[3][4][5] The focus of this guide is the hydroxylation reaction that produces the active metabolite ID-14283.
Quantitative Data: CYP3A4 Inhibition by Lurasidone
| Enzyme Source | Inhibitory Constant (Ki) for Lurasidone | Mechanism of Inhibition | Reference |
| Human Liver Microsomes | 29.4 µM | Competitive | [1] |
| Recombinant Human CYP3A4 (Supersomes) | 9.1 µM | Competitive | [1] |
Table 1: Inhibitory Constants (Ki) of Lurasidone on CYP3A4 Activity. This table summarizes the Ki values for lurasidone's inhibition of CYP3A4-mediated metabolism of a probe substrate (testosterone). The competitive nature of the inhibition indicates that lurasidone directly competes with other substrates for the active site of the CYP3A4 enzyme.
Experimental Protocols
In Vitro Assessment of CYP3A4 Inhibition by Lurasidone
The following protocol is a synthesis of methodologies described in the literature for evaluating the inhibitory effect of lurasidone on CYP3A4 activity in human liver microsomes and recombinant enzyme systems.[1]
1. Materials:
-
Human Liver Microsomes (pooled)
-
Recombinant Human CYP3A4 (e.g., Supersomes™)
-
Lurasidone
-
CYP3A4 probe substrate (e.g., testosterone)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare incubation mixtures containing human liver microsomes or recombinant CYP3A4, phosphate buffer, and varying concentrations of lurasidone.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate (testosterone) and the NADPH regenerating system.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reactions by adding a quenching solvent, such as cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
3. Analytical Method (HPLC):
-
The concentration of the metabolite of the probe substrate (e.g., 6β-hydroxytestosterone) is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.[1]
4. Data Analysis:
-
The inhibition constant (Ki) and the mechanism of inhibition are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon, or Lineweaver-Burk plots).[1]
Quantification of Lurasidone and ID-14283 in Human Plasma by LC-MS/MS
The following is a summary of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of lurasidone and its metabolite ID-14283 in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of lurasidone or another suitable compound).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lurasidone, ID-14283, and the internal standard.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizations
Lurasidone Metabolic Pathway via CYP3A4
Caption: Lurasidone metabolism to active metabolite ID-14283 by CYP3A4.
Experimental Workflow for In Vitro CYP3A4 Inhibition Assay
Caption: Workflow for assessing CYP3A4 inhibition by lurasidone.
Conclusion
CYP3A4 is the principal enzyme responsible for the metabolism of lurasidone, including its conversion to the active metabolite ID-14283. Lurasidone exhibits competitive inhibition of CYP3A4, indicating a potential for drug-drug interactions with other CYP3A4 substrates, inhibitors, or inducers. The provided experimental protocols offer a framework for investigating these interactions in a laboratory setting. Further research to determine the precise kinetic parameters (Km and Vmax) for the formation of ID-14283 would provide a more complete understanding of this critical metabolic pathway and further aid in the safe and effective use of lurasidone in clinical practice.
References
- 1. The impacts of CYP3A4 genetic polymorphism and drug interactions on the metabolism of lurasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes [mdpi.com]
- 5. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
Lurasidone Metabolite ID-14283 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic effects are mediated through a complex pharmacology involving antagonism at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, as well as partial agonism at the 5-HT1A receptor.[1][2][3] Lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][4][5] One of its major and pharmacologically active metabolites is ID-14283, formed through the hydroxylation of the norbornane ring of the parent molecule.[4][5] This technical guide provides a comprehensive overview of the basic properties of Lurasidone Metabolite ID-14283 hydrochloride, including its physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and available experimental protocols.
Physicochemical Properties
Lurasidone Metabolite ID-14283 hydrochloride is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (3aR,4S,5R,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione hydrochloride | [6] |
| CAS Number | 186204-32-0 (hydrochloride); 186204-31-9 (free base) | [7][8] |
| Molecular Formula | C₂₈H₃₇ClN₄O₃S | [7] |
| Molecular Weight | 545.14 g/mol | [7] |
| Solubility | Soluble in Ethanol (100 mg/mL with sonication), Chloroform. In vivo formulations often use co-solvents like 10% EtOH, 40% PEG300, 5% Tween-80, and 45% saline, or 10% EtOH in 90% corn oil. | [6][7][9] |
| Storage | -20°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [9] |
Pharmacokinetics
The pharmacokinetic profile of ID-14283 is closely linked to that of its parent drug, lurasidone. Following oral administration of lurasidone, the parent drug is absorbed and reaches peak plasma concentrations (Tmax) in approximately 1-3 hours.[1][4] Lurasidone's bioavailability is estimated to be between 9-19%.[3] The elimination half-life of lurasidone is approximately 18 hours.[4][5]
ID-14283 is a major active metabolite, with exposure levels reaching about 25% of the parent drug.[3] While specific pharmacokinetic parameters for ID-14283 hydrochloride are not extensively detailed in publicly available literature, its formation is dependent on the CYP3A4-mediated metabolism of lurasidone. Therefore, factors influencing lurasidone's pharmacokinetics, such as co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin), will consequently affect the plasma concentrations of ID-14283.[1]
| Parameter | Lurasidone | Lurasidone Metabolite ID-14283 | Reference |
| Tmax (hours) | 1-3 | Data not explicitly available | [1][4] |
| Half-life (hours) | ~18 | Data not explicitly available | [4][5] |
| Relative Exposure | 100% | ~25% of parent drug | [3] |
| Metabolizing Enzyme | CYP3A4 | (Formed from Lurasidone by CYP3A4) | [1][4][5] |
Pharmacodynamics and Biological Activity
The pharmacological activity of lurasidone is attributed to its unique receptor binding profile, and its active metabolite, ID-14283, is expected to contribute to the overall therapeutic effect. Lurasidone exhibits high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, where it acts as an antagonist.[2][3] It also demonstrates partial agonism at the 5-HT1A receptor.[1][3] This multi-receptor interaction is believed to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia, as well as its antidepressant effects.[2]
| Receptor | Lurasidone Affinity (Ki, nM) | Lurasidone Action | ID-14283 Action | Reference |
| Dopamine D2 | 0.994 | Antagonist | Expected to be an Antagonist | [3] |
| Serotonin 5-HT2A | 0.47 | Antagonist | Expected to be an Antagonist | [3] |
| Serotonin 5-HT7 | 0.495 | Antagonist | Expected to be an Antagonist | [3] |
| Serotonin 5-HT1A | 6.38 | Partial Agonist | Expected to be a Partial Agonist | [3] |
| Adrenergic α2C | 10.8 | Antagonist | Data not available | [3] |
Signaling Pathways
The therapeutic effects of lurasidone and its active metabolite, ID-14283, are initiated by their interaction with specific G-protein coupled receptors (GPCRs). The downstream signaling cascades are complex and contribute to the modulation of neurotransmission.
-
Dopamine D2 Receptor (Gi/o-coupled): Antagonism of D2 receptors in the mesolimbic pathway is associated with the reduction of positive psychotic symptoms. This action blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
-
Serotonin 5-HT2A Receptor (Gq/11-coupled): Blockade of 5-HT2A receptors in the prefrontal cortex is thought to enhance dopamine release, which may contribute to the improvement of negative symptoms and cognitive function. This involves the inhibition of the phospholipase C (PLC) pathway.
-
Serotonin 5-HT7 Receptor (Gs-coupled): Antagonism at 5-HT7 receptors has been linked to pro-cognitive and antidepressant effects. This action inhibits the stimulation of adenylyl cyclase by serotonin.
-
Serotonin 5-HT1A Receptor (Gi/o-coupled): Partial agonism at 5-HT1A autoreceptors in the raphe nucleus can reduce the firing rate of serotonergic neurons, while partial agonism at postsynaptic receptors in the cortex and hippocampus is associated with anxiolytic and antidepressant effects.
Experimental Protocols
Synthesis
A specific, detailed experimental protocol for the synthesis of Lurasidone Metabolite ID-14283 hydrochloride is not publicly available. However, its synthesis would logically start from lurasidone, followed by a stereoselective hydroxylation of the norbornane ring. The synthesis of the parent compound, lurasidone, typically involves the coupling of key intermediates. The metabolic conversion of lurasidone to ID-14283 is catalyzed by CYP3A4, suggesting that a biomimetic synthetic approach or enzymatic synthesis could be potential routes.
Quantification in Biological Matrices
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lurasidone and ID-14283 in human plasma has been described.[10]
Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of human plasma, add an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Chromatographic Conditions
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.00 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Detection
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lurasidone, ID-14283, and the internal standard.
The assay has been shown to be linear over a concentration range of 0.25-100 ng/mL for lurasidone and 0.10-14.1 ng/mL for ID-14283.[10]
Conclusion
Lurasidone Metabolite ID-14283 hydrochloride is a major, pharmacologically active metabolite of the atypical antipsychotic lurasidone. Its formation via CYP3A4-mediated hydroxylation and its significant plasma exposure suggest a notable contribution to the overall clinical efficacy and safety profile of the parent drug. While the full pharmacokinetic and pharmacodynamic profiles of ID-14283 are not as extensively characterized as those of lurasidone, its activity at key dopamine and serotonin receptors is presumed to be similar. Further research is warranted to fully elucidate the specific contributions of this metabolite to the therapeutic actions of lurasidone. The analytical methods for its quantification are well-established, providing a robust tool for its study in preclinical and clinical settings.
References
- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Lurasidone metabolite 14283 | CAS 186204-31-9 | Cayman Chemical | Biomol.com [biomol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lurasidone Metabolite ID-14283 Hydrochloride Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression.[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] This process leads to the formation of several metabolites, including the active metabolite ID-14283.[2] Accurate quantification of lurasidone and its metabolites, such as ID-14283, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
These application notes provide detailed protocols for the preparation and analysis of Lurasidone Metabolite ID-14283 hydrochloride analytical standards using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Information
| Compound | Lurasidone Metabolite ID-14283 Hydrochloride |
| Synonyms | Lurasidone Metabolite M11 Hydrochloride |
| Molecular Formula | C₂₈H₃₇ClN₄O₃S |
| Molecular Weight | 545.14 g/mol |
| CAS Number | 186204-32-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol |
Application: Quantitative Analysis of Lurasidone and Metabolite ID-14283 in Human Plasma
This section outlines a validated LC-MS/MS method for the simultaneous quantification of lurasidone and its active metabolite ID-14283 in human plasma.[1][3][4]
Experimental Protocol
1. Materials and Reagents:
-
Lurasidone hydrochloride analytical standard
-
Lurasidone Metabolite ID-14283 hydrochloride analytical standard
-
Lurasidone-d8 hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Tert-butyl methyl ether (HPLC grade)
-
Formic acid (AR grade)
-
Human plasma (blank)
2. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve lurasidone and ID-14283 hydrochloride standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (1:1 v/v) to create calibration curve standards and quality control (QC) samples at various concentration levels.
-
Internal Standard (IS) Working Solution: Prepare a working solution of lurasidone-d8 hydrochloride in acetonitrile.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 25 µL of the appropriate working standard solution (for calibration and QC samples) or blank solution (for blank samples).
-
Vortex the mixture for 30 seconds.
-
Add 1.0 mL of tert-butyl methyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Applied Biosystems Sciex API 4000 or equivalent |
| Column | Hypersil BDS C18, 50 mm x 4.6 mm, 3.0 µm |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (30:70 v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lurasidone | 493.2 | 166.3 |
| Lurasidone-d8 (IS) | 501.2 | 166.3 |
| ID-14283 | To be determined by direct infusion and optimization | To be determined |
Note: The specific MRM transition for ID-14283 should be optimized by infusing a standard solution of the metabolite into the mass spectrometer to determine the most abundant and stable precursor and product ions.
Quantitative Data
The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of lurasidone and its metabolite ID-14283 in human plasma.[1]
| Parameter | Lurasidone | ID-14283 |
| Linearity Range (ng/mL) | 0.25 - 100 | 0.10 - 14.1 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | 0.10 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Visualizations
Lurasidone Metabolism Pathway
Caption: Major metabolic pathways of Lurasidone mediated by CYP3A4.
LC-MS/MS Analytical Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 3. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Lurasidone Metabolite ID-14283 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the atypical antipsychotic drug lurasidone and its active metabolite, ID-14283, in human plasma. Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2] The major biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation. ID-14283 is one of the two primary active metabolites.[1][3] This method utilizes liquid-liquid extraction for sample preparation and corresponding isotope-labeled internal standards for accurate quantification, making it suitable for clinical pharmacokinetic studies. The described protocol demonstrates excellent linearity, precision, and accuracy, with a rapid chromatographic run time of 2.5 minutes.[4]
Introduction
Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[2] Monitoring the plasma concentrations of lurasidone and its active metabolites, such as ID-14283, is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials and therapeutic drug monitoring. This document provides a detailed protocol for the simultaneous quantification of lurasidone and ID-14283 in human plasma using a sensitive and selective LC-MS/MS assay.[5]
Experimental Workflow
Caption: Experimental workflow for the quantification of Lurasidone and ID-14283 in plasma.
Detailed Experimental Protocol
This protocol is based on the method described by Katteboina et al. (2016).[4][5]
Materials and Reagents
-
Lurasidone and ID-14283 reference standards
-
Lurasidone-d8 and ID-14283-d8 internal standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
tert-Butyl methyl ether (HPLC grade)
-
Ammonium acetate (AR grade)
-
Formic acid (AR grade)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Milli-Q water
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lurasidone, ID-14283, and their corresponding internal standards in methanol.
-
Working Solutions: Prepare appropriate dilutions of the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a pre-labeled centrifuge tube.
-
Add 25 µL of the internal standard working solution (containing lurasidone-d8 and ID-14283-d8).
-
Add 100 µL of 100 mM ammonium acetate buffer (pH 5.0).
-
Vortex for 15 seconds.
-
Add 2.0 mL of tert-butyl methyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Freeze the samples at -20°C for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography
| Parameter | Condition |
| LC System | Shimadzu HPLC |
| Column | Chromolith RP-18e (100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 5 mM Ammonium acetate (pH 5.0) and Acetonitrile (15:85, v/v) |
| Flow Rate | 1.00 mL/min |
| Injection Volume | 10 µL |
| Column Oven Temp | 40°C |
| Run Time | 2.5 min |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | MDS SCIEX API-4000 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 55 psi |
| CAD Gas | 6 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lurasidone | 493.2 | 165.1 |
| Lurasidone-d8 | 501.3 | 165.1 |
| ID-14283 | 509.2 | 232.1 |
| ID-14283-d8 | 517.3 | 232.1 |
Quantitative Data Summary
The method was validated according to regulatory guidelines, and the following quantitative performance was achieved.[4]
Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Lurasidone | 0.25 - 100 | 0.25 |
| ID-14283 | 0.10 - 14.1 | 0.10 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at five different concentration levels.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Lurasidone | LLOQC | 4.8 | 6.2 | 98.4 | 102.3 |
| LQC | 3.5 | 5.1 | 101.2 | 103.5 | |
| MQC | 2.9 | 4.5 | 102.8 | 104.1 | |
| HQC | 2.1 | 3.8 | 103.5 | 105.2 | |
| ID-14283 | LLOQC | 5.2 | 6.8 | 97.6 | 101.9 |
| LQC | 4.1 | 5.5 | 102.4 | 104.3 | |
| MQC | 3.3 | 4.8 | 103.1 | 105.0 | |
| HQC | 2.5 | 4.1 | 104.2 | 106.1 |
LLOQC: Lower Limit of Quantification Quality Control, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and rapid approach for the simultaneous quantification of lurasidone and its active metabolite ID-14283 in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies in a clinical research setting. The validation data demonstrates that the method is reliable and meets the requirements for bioanalytical method validation.
References
- 1. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lurasidone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Lurasidone and its Metabolite ID-14283 using a Deuterated Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression. The therapeutic efficacy and safety of lurasidone are influenced by its pharmacokinetic profile, which necessitates accurate and precise quantification of the parent drug and its active metabolites in biological matrices. One of its major active metabolites is ID-14283. To ensure the reliability of bioanalytical data, the use of a stable isotope-labeled internal standard is the gold standard. This document provides detailed application notes and protocols for the quantitative analysis of lurasidone and its active metabolite, ID-14283, in human plasma using Lurasidone Metabolite 14283 hydrochloride deuterated (specifically, a deuterated form of ID-14283) as an internal standard via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Deuterated internal standards are ideal for mass spectrometry-based quantification as they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects, which corrects for variability during sample preparation and analysis.[1]
Lurasidone's Mechanism of Action
Lurasidone exerts its therapeutic effects through a combination of antagonist and partial agonist activities at various neurotransmitter receptors.[2] It is a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[2] Additionally, it acts as a partial agonist at the serotonin 5-HT1A receptor.[2] This multi-receptor binding profile is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as depressive episodes associated with bipolar disorder.
Figure 1: Lurasidone's primary signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the simultaneous determination of lurasidone and its active metabolite, ID-14283, in human plasma.[3]
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Lurasidone | 0.25 - 100 | > 0.99 | 0.25 |
| ID-14283 | 0.10 - 14.1 | > 0.99 | 0.10 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lurasidone | 0.25 (LLOQ) | 5.6 | 7.8 | 95.2 - 104.8 |
| 0.75 (LQC) | 4.2 | 6.5 | 96.3 - 103.5 | |
| 50.0 (MQC) | 3.1 | 5.4 | 97.1 - 102.9 | |
| 80.0 (HQC) | 2.8 | 4.9 | 98.2 - 101.8 | |
| ID-14283 | 0.10 (LLOQ) | 6.1 | 8.2 | 94.7 - 105.3 |
| 0.30 (LQC) | 4.8 | 7.1 | 95.8 - 104.2 | |
| 7.0 (MQC) | 3.5 | 6.3 | 96.9 - 103.1 | |
| 11.3 (HQC) | 3.2 | 5.8 | 97.7 - 102.3 |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Experimental Protocols
A detailed experimental workflow for the quantification of lurasidone and ID-14283 is presented below.
Figure 2: Experimental workflow for lurasidone analysis.
Materials and Reagents
-
Lurasidone reference standard
-
Lurasidone Metabolite 14283 (ID-14283) reference standard
-
Lurasidone Metabolite 14283-d8 hydrochloride (deuterated internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
tert-butyl methyl ether (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Deionized water
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lurasidone, ID-14283, and the deuterated internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the lurasidone and ID-14283 stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution with acetonitrile and water (1:1, v/v) to achieve a final concentration of 50 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 2.5 mL of tert-butyl methyl ether to each tube.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Table 3: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 5 µm, 2.0 x 50 mm |
| Mobile Phase A | 5 mM Ammonium Acetate in water (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 15% A and 85% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
| Run Time | 2.5 minutes |
Table 4: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 20 psi |
| Nebulizer Gas | 40 psi |
| Turbo Gas | 40 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 5: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Lurasidone | 493.2 | 166.3 | 76 | 55 |
| ID-14283 | 509.2 | 491.2 | Not specified | Not specified |
| Lurasidone Metabolite 14283-d8 (IS) | 517.3 | 499.3 | Not specified | Not specified |
Note: Declustering potential and collision energy for ID-14283 and its deuterated internal standard should be optimized on the specific instrument being used.
Conclusion
The described LC-MS/MS method, utilizing a deuterated internal standard, provides a robust, sensitive, and specific protocol for the simultaneous quantification of lurasidone and its active metabolite, ID-14283, in human plasma. This methodology is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The detailed protocols and performance data presented herein offer a comprehensive guide for researchers and scientists in the field.
References
Application Notes and Protocols for the Analysis of Lurasidone Metabolite ID-14283 in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Lurasidone Metabolite ID-14283 in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are compiled from established analytical practices for lurasidone and its metabolites in biological matrices.
Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression.[1] Monitoring its major active metabolite, ID-14283, in urine is essential for adherence monitoring and pharmacokinetic studies.[2][3][4] While lurasidone is extensively metabolized, with approximately 9% of the drug and its metabolites excreted in urine, ID-14283 is a key analyte of interest.[5][6]
Experimental Protocols
The following protocol outlines a "dilute and shoot" method, which is a rapid and straightforward approach for urine sample analysis, minimizing sample preparation steps.[7]
1. Materials and Reagents
-
Reference Standards: Lurasidone Metabolite ID-14283, Lurasidone Metabolite ID-14283-d8 (internal standard)[8]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Urine: Drug-free human urine for calibrators and quality control samples
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lurasidone Metabolite ID-14283 and ID-14283-d8 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of ID-14283 with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (200 ng/mL): Dilute the ID-14283-d8 primary stock solution with 0.1% formic acid in water to achieve a final concentration of 200 ng/mL.[7]
3. Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown urine samples.
-
To 25 µL of each urine sample (calibrator, QC, or unknown), add 225 µL of the internal standard working solution (200 ng/mL ID-14283-d8 in 0.1% formic acid).[7]
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1290 LC system or equivalent[9] |
| Column | Kinetex® Phenyl-Hexyl, 2.1 × 50 mm, 1.7 µm[7] |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL[9] |
| Gradient | Start with 15% B, linear gradient to 85% B over 2.0 min, hold at 85% B for 0.5 min, return to 15% B for 1.0 min |
| MS System | Triple Quadrupole Mass Spectrometer[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized by infusing pure standards of ID-14283 and ID-14283-d8 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential | To be optimized |
Data Presentation
Table 1: Linearity and Sensitivity for ID-14283 in Human Plasma [4]
| Parameter | Value |
| Linearity Range | 0.10 - 14.1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation | 0.10 ng/mL |
Table 2: Precision and Accuracy for ID-14283 in Human Plasma [4]
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (0.30) | ≤ 5.0 | ≤ 6.0 | 95.0 - 105.0 |
| Medium QC (7.0) | ≤ 4.0 | ≤ 5.0 | 97.0 - 103.0 |
| High QC (12.0) | ≤ 3.0 | ≤ 4.0 | 98.0 - 102.0 |
Visualizations
Caption: Experimental workflow for the analysis of Lurasidone Metabolite ID-14283 in urine.
Caption: Simplified metabolic pathway of Lurasidone.[5]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 6. Practical Guidance on the Use of Lurasidone for the Treatment of Adults with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. A Sensitive and Selective LC-MS Method for the Determination of Lurasidone in Rat Plasma, Bile, and Urine (2012) | Yoon-Jee Chae | 18 Citations [scispace.com]
Application Notes and Protocols for Lurasidone Metabolite 14283 Hydrochloride Solution Preparation
For Research Use Only. Not for use in humans.
These application notes provide detailed protocols for the preparation of Lurasidone Metabolite 14283 hydrochloride solutions for in vitro and in vivo research applications. This compound is a major active metabolite of Lurasidone, an atypical antipsychotic agent.[1][2]
Product Information
| Property | Value | Reference |
| Chemical Name | (3aR,4S,5R,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione hydrochloride | [3] |
| Molecular Formula | C₂₈H₃₇ClN₄O₃S | [1] |
| Molecular Weight | 545.14 g/mol | [1] |
| CAS Number | 186204-32-0 | [1] |
| Appearance | A solid[3] | |
| Storage | Store at -20°C in a sealed container, away from moisture.[1] |
Solubility
This compound exhibits solubility in various solvent systems, making it suitable for a range of experimental designs.
In Vitro Solubility
| Solvent | Concentration | Notes | Reference |
| Ethanol | 100 mg/mL (183.44 mM) | Requires sonication to fully dissolve. | [1] |
| Chloroform | Soluble | - | [3] |
In Vivo Solubility Formulations
| Formulation | Achievable Concentration | Notes | Reference |
| 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.59 mM) | A clear solution is obtained. | [1][2] |
| 10% Ethanol, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.59 mM) | A clear solution is obtained. | [1][2] |
| 10% Ethanol, 90% Corn Oil | ≥ 2.5 mg/mL (4.59 mM) | A clear solution is obtained. | [1][2] |
Experimental Protocols
Note: Always use sterile techniques and appropriate personal protective equipment (PPE) when handling chemical compounds.
Preparation of a 10 mM Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in ethanol.
Materials:
-
This compound powder
-
Ethanol (anhydrous)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need 5.45 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol to the tube. For a 10 mM solution, this would be 1 mL for every 5.45 mg of compound.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath until the solid is completely dissolved, resulting in a clear solution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Preparation of a 2.5 mg/mL Working Solution for In Vivo Use (PEG300/Tween-80 Formulation)
This protocol details the preparation of a ready-to-use solution for in vivo administration.
Materials:
-
This compound powder
-
Ethanol (anhydrous)
-
PEG300
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, follow these steps in order, ensuring each component is fully mixed before adding the next[2]:
-
Add 100 µL of the 25 mg/mL ethanol stock solution to a sterile conical tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Vortex the final solution until it is clear and homogenous.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
This formulation is now ready for in vivo administration.
Signaling Pathway and Experimental Workflow
Lurasidone and its active metabolites exert their effects primarily through interactions with dopamine and serotonin receptors.[4][5] Lurasidone is an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and a partial agonist at the 5-HT1A receptor.[4] This profile is believed to contribute to its antipsychotic and antidepressant effects.
Caption: Proposed signaling pathway of Lurasidone Metabolite 14283.
References
Application Notes and Protocols: Handling and Storage of Lurasidone Metabolite 14283 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and preparation of Lurasidone Metabolite 14283 hydrochloride, a major active metabolite of the atypical antipsychotic drug Lurasidone.[1][2] Adherence to these recommendations is crucial for maintaining the integrity of the compound and ensuring accurate and reproducible experimental results.
Compound Information
| Parameter | Value |
| IUPAC Name | (3aR,4S,5R,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione hydrochloride |
| CAS Number | 186204-32-0[3] |
| Molecular Formula | C₂₈H₃₇ClN₄O₃S[3] |
| Molecular Weight | 545.14 g/mol [3] |
| Purity | ≥95%[4] |
| Appearance | A solid[4] |
Storage and Stability
Proper storage is critical to prevent degradation of this compound. The following table summarizes the recommended storage conditions and stability information.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | ≥ 4 years[4] | Sealed storage, away from moisture.[3] |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture. Aliquot to prevent repeated freeze-thaw cycles.[1] |
| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture. Aliquot to prevent repeated freeze-thaw cycles.[1] |
Note: For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.[1]
Solution Preparation
This compound exhibits solubility in various solvents, allowing for the preparation of stock and working solutions for both in vitro and in vivo studies.
3.1. Solubility Data
| Solvent | Solubility | Notes |
| Ethanol | 100 mg/mL (183.44 mM) | Requires sonication to aid dissolution.[3] |
| Chloroform | Soluble | [4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (4.59 mM) | 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (4.59 mM) | 10% EtOH, 90% (20% SBE-β-CD in Saline).[1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (4.59 mM) | 10% EtOH, 90% Corn Oil.[1] |
3.2. Experimental Protocols
Protocol 1: Preparation of an In Vitro Stock Solution (10 mM in Ethanol)
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound powder
-
Anhydrous Ethanol
-
Sterile microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, use 5.45 mg.
-
Add the appropriate volume of ethanol to the powder.
-
Vortex the solution to mix.
-
If the compound is not fully dissolved, sonicate the solution until it becomes clear.[3]
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Caption: Workflow for preparing an in vitro stock solution.
Protocol 2: Preparation of an In Vivo Working Solution (Formulation 1)
This protocol details the preparation of a working solution for in vivo administration using a co-solvent system.
Materials:
-
Ethanol stock solution of this compound (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
Procedure:
-
This protocol is for a final solution with 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
To prepare 1 mL of working solution, start with 100 µL of a 25 mg/mL ethanol stock solution.
-
Add 400 µL of PEG300 to the ethanol solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
-
The final concentration will be 2.5 mg/mL.
-
Use this solution on the same day it is prepared.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Caption: Step-by-step preparation of an in vivo formulation.
Safety and Handling
While specific safety data for this compound is not extensively available, precautions for the parent compound, Lurasidone hydrochloride, should be followed.
4.1. Personal Protective Equipment (PPE)
-
Gloves: Wear protective gloves.[5]
-
Eye Protection: Use safety glasses or goggles.[5]
-
Lab Coat: Wear a lab coat or other protective clothing.[5]
4.2. Handling Precautions
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Provide appropriate exhaust ventilation where dust is formed.[5]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.[6]
4.3. First Aid Measures
-
If on Skin: Wash with plenty of water. If skin irritation or rash occurs, seek medical advice.[5]
-
If in Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.[6]
4.4. Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Prevent the product from entering drains.[5]
Caption: Key safety and handling precautions.
References
Application Notes and Protocols for Lurasidone Metabolite ID-14283 in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic effects are mediated through interactions with multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A, 5-HT7, and 5-HT1A receptors.[1][3][4] Lurasidone undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[1][5][6] Among these, ID-14283 is a major active metabolite that circulates in plasma at pharmacologically relevant concentrations and exhibits a receptor binding profile similar to the parent compound.[5][7][8] Therefore, understanding the contribution of ID-14283 to the overall pharmacological effect of lurasidone is crucial for a comprehensive assessment of its mechanism of action and for guiding dose selection in clinical studies.
Receptor occupancy (RO) studies are essential in drug development to establish the relationship between drug concentration and target engagement.[9][10][11] These studies provide valuable insights into the pharmacokinetics and pharmacodynamics (PK/PD) of a drug and its active metabolites. This document provides detailed application notes and protocols for conducting receptor occupancy studies specifically focused on Lurasidone Metabolite ID-14283.
Data Presentation: Quantitative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of Lurasidone and its active metabolite ID-14283 for key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Lurasidone Ki (nM) | ID-14283 Ki (nM) | Reference |
| Dopamine D2 | 1.68 | Comparable to Lurasidone | [8][12] |
| Serotonin 5-HT7 | 0.49 | Comparable to Lurasidone | [8][12] |
| Serotonin 5-HT2A | 2.03 | Comparable to Lurasidone | [8][12] |
| Serotonin 5-HT1A | 6.75 (Partial Agonist) | Comparable to Lurasidone (Partial Agonist) | [8][12] |
| Adrenergic α2C | 10.8 | Not explicitly stated, but likely similar | [12][13] |
Signaling Pathways and Experimental Workflow
To visually represent the key processes involved in the action of Lurasidone Metabolite ID-14283 and the methodologies to study it, the following diagrams are provided.
Experimental Protocols
The following protocols are adapted for the specific study of Lurasidone Metabolite ID-14283. These protocols are based on established methodologies for receptor binding and occupancy studies.
Protocol 1: In Vitro Competitive Radioligand Binding Assay for ID-14283
Objective: To determine the binding affinity (Ki) of ID-14283 for a specific receptor (e.g., Dopamine D2, Serotonin 5-HT7, or Serotonin 5-HT1A).
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-SB-269970 for 5-HT7 receptors, or [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Test Compound: Lurasidone Metabolite ID-14283.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., Haloperidol for D2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of ID-14283.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ID-14283 concentration.
-
Determine the IC50 value (the concentration of ID-14283 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Receptor Occupancy Study of ID-14283 using Positron Emission Tomography (PET)
Objective: To determine the in vivo occupancy of a specific receptor by ID-14283 in the brain of a living subject (animal model or human).
Materials:
-
PET Scanner.
-
Radiotracer: A suitable PET radiotracer for the receptor of interest (e.g., [¹¹C]-raclopride or [¹⁸F]-fallypride for D2 receptors).[14][15]
-
Lurasidone: To be administered to generate the metabolite ID-14283 in vivo.
-
Ancillary equipment for animal handling and anesthesia (if applicable).
-
Arterial line for blood sampling (for full kinetic modeling).
-
LC-MS/MS for plasma concentration analysis of ID-14283.
Procedure:
-
Subject Preparation: Subjects (e.g., non-human primates or human volunteers) should be fasted overnight. For animal studies, appropriate anesthesia and physiological monitoring should be in place.
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of the radiotracer.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
-
Lurasidone Administration: Administer a single oral dose of lurasidone. The timing of the subsequent PET scan should be based on the known pharmacokinetics of lurasidone and the time to reach peak plasma concentrations of ID-14283.
-
Post-Dose PET Scan:
-
At the predetermined time point after lurasidone administration, perform a second PET scan identical to the baseline scan.
-
-
Blood Sampling and Analysis:
-
Collect arterial blood samples throughout both PET scans to measure the concentration of the radiotracer in plasma.
-
Collect venous blood samples at multiple time points after lurasidone administration to determine the plasma concentration of ID-14283 using a validated LC-MS/MS method.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) corresponding to brain areas with high and low (reference region, e.g., cerebellum for D2 receptors) densities of the target receptor.
-
Calculate the binding potential (BP_ND) in the ROIs for both baseline and post-dose scans using appropriate kinetic models (e.g., simplified reference tissue model).
-
-
Receptor Occupancy Calculation:
-
Calculate the receptor occupancy (RO) for each ROI using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline.
-
-
PK/PD Modeling: Correlate the calculated receptor occupancy with the measured plasma concentrations of ID-14283 to establish a concentration-occupancy relationship.
Protocol 3: Ex Vivo Autoradiography for ID-14283 Receptor Occupancy
Objective: To determine the receptor occupancy of ID-14283 in specific brain regions of an animal model at a single time point.
Materials:
-
Animal models (e.g., rats or mice).
-
Lurasidone.
-
Radiolabeled ligand for the receptor of interest.
-
Cryostat.
-
Microscope slides.
-
Incubation buffers.
-
Phosphor imaging plates or X-ray film.
-
Image analysis software.
Procedure:
-
Animal Dosing: Administer a single dose of lurasidone to a cohort of animals. A control group should receive the vehicle.
-
Tissue Collection: At the time of expected peak brain concentration of ID-14283, euthanize the animals and rapidly dissect the brains. A blood sample should be collected to measure the plasma concentration of ID-14283.
-
Tissue Sectioning: Freeze the brains and cut thin (e.g., 20 µm) coronal or sagittal sections using a cryostat. Mount the sections onto microscope slides.
-
Autoradiographic Labeling:
-
Incubate the brain sections with a saturating concentration of the radiolabeled ligand.
-
To determine non-specific binding, incubate adjacent sections with the radiolabeled ligand in the presence of a high concentration of a non-labeled competing drug.
-
-
Washing and Drying: Wash the slides to remove unbound radioligand and then dry them.
-
Imaging: Expose the labeled sections to phosphor imaging plates or X-ray film.
-
Image Analysis:
-
Quantify the density of the autoradiographic signal in specific brain regions of interest.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
-
Receptor Occupancy Calculation:
-
Calculate receptor occupancy in the lurasidone-treated animals relative to the vehicle-treated controls: RO (%) = 100 * (Specific Binding_control - Specific Binding_treated) / Specific Binding_control.
-
-
Correlation: Correlate the receptor occupancy with the plasma or brain concentrations of ID-14283.
Conclusion
The active metabolite of lurasidone, ID-14283, likely contributes significantly to the overall clinical effects of the parent drug due to its similar and potent receptor binding profile and its presence at pharmacologically relevant concentrations in the plasma. The protocols outlined in these application notes provide a framework for researchers to specifically investigate the receptor occupancy of ID-14283. Such studies are crucial for a more complete understanding of the pharmacology of lurasidone and for the development of future therapeutic agents with optimized efficacy and side-effect profiles. By employing these in vitro and in vivo techniques, researchers can elucidate the precise role of this key metabolite in the therapeutic actions of lurasidone.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative PET Analysis of the Dopamine D2 Receptor Agonist Radioligand 11C-(R)-2-CH3O-N-n-Propylnorapomorphine in the Human Brain | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. What are 5-HT7 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.co.jp]
- 6. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Assessment of Striatal Dopamine D2/D3 Receptor Availability with PET and 18F-Desmethoxyfallypride: Comparison of Imaging Protocols Suited for Clinical Routine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lurasidone Metabolite ID-14283 in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lurasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1] Following administration, lurasidone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[2][3][4] Among these, ID-14283 is a major active metabolite that reaches pharmacologically relevant concentrations in the bloodstream.[5] ID-14283 is formed through the hydroxylation of the norbornane ring of the parent compound.[5] Understanding the pharmacological profile of ID-14283 is crucial for a comprehensive understanding of the overall mechanism of action of lurasidone. These application notes provide detailed information and experimental protocols for researchers investigating the neuroscience applications of lurasidone metabolite ID-14283.
Pharmacological Profile
Lurasidone, the parent compound of ID-14283, exhibits a unique receptor binding profile, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor.[6] Preclinical studies have indicated that the active metabolite ID-14283 possesses a binding affinity for D2 and 5-HT2A receptors that is comparable to that of lurasidone.[7]
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Lurasidone
| Receptor Subtype | Lurasidone Ki (nM) | Reference |
| Dopamine D2 | 0.994 | [8] |
| Serotonin 5-HT2A | 0.47 | [8] |
| Serotonin 5-HT7 | 0.495 | [8] |
| Serotonin 5-HT1A | 6.38 (partial agonist) | [8] |
| Adrenergic α2C | 10.8 | [8] |
Note: Specific Ki values for a broad range of receptors for ID-14283 are not extensively published. However, its affinity for D2 and 5-HT2A receptors is reported to be comparable to lurasidone.[7]
Signaling Pathways
The therapeutic effects of atypical antipsychotics like lurasidone and its active metabolites are mediated through their interaction with key neurotransmitter receptors, which in turn modulate downstream intracellular signaling cascades. The primary targets, the dopamine D2 and serotonin 5-HT1A receptors, are G-protein coupled receptors (GPCRs) that influence multiple signaling pathways, including the Akt/GSK-3β pathway, which is critically involved in neuronal survival, plasticity, and mood regulation.
Dopamine D2 Receptor Signaling
Antagonism of the D2 receptor by compounds like lurasidone and ID-14283 is a cornerstone of their antipsychotic action. D2 receptor activation can modulate the Akt/GSK-3β pathway. In some cellular contexts, D2 receptor activation leads to the inhibition of Akt, which in turn relieves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), leading to its activation.[4][5][9] By blocking the D2 receptor, ID-14283 is hypothesized to prevent this cascade, thereby promoting Akt activity and inhibiting GSK-3β.
Serotonin 5-HT1A Receptor Signaling
As a partial agonist at the 5-HT1A receptor, lurasidone (and likely ID-14283) can modulate serotonergic activity. The 5-HT1A receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[2][3] Furthermore, 5-HT1A receptor activation can also lead to the activation of the Akt signaling pathway, resulting in the phosphorylation and inhibition of GSK-3β.[10][11] This action is thought to contribute to the anxiolytic and antidepressant effects of these compounds.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the interaction of ID-14283 with its target receptors and downstream signaling pathways.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of ID-14283 for the dopamine D2 receptor.
Materials:
-
Membrane preparations from cells stably expressing human D2 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Test compound: Lurasidone Metabolite ID-14283.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Workflow:
Procedure:
-
Prepare serial dilutions of ID-14283 in assay buffer.
-
In a 96-well plate, combine in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or ID-14283 dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
150 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of ID-14283 and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Activity
This protocol measures the ability of ID-14283 to act as a partial agonist at the 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Forskolin.
-
Test compound: Lurasidone Metabolite ID-14283.
-
Reference agonist (e.g., 5-CT) and antagonist (e.g., WAY-100635).
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Seed the 5-HT1A expressing cells into 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Prepare serial dilutions of ID-14283, the reference agonist, and antagonist in assay buffer.
-
Add the test compounds to the appropriate wells.
-
Add a concentration of forskolin that gives a submaximal stimulation of cAMP (e.g., EC80).
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.
-
Plot the cAMP concentration against the log concentration of ID-14283 to generate a dose-response curve and determine the EC50 and Emax values.
Protocol 3: Western Blot Analysis of Akt and GSK-3β Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of Akt (at Ser473) and GSK-3β (at Ser9) in neuronal cells (e.g., SH-SY5Y) following treatment with ID-14283.[12]
Materials:
-
SH-SY5Y neuroblastoma cells.
-
Cell culture medium.
-
Test compound: Lurasidone Metabolite ID-14283.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
ECL Western blotting detection reagents and imaging system.
Workflow:
Procedure:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Treat cells with various concentrations of ID-14283 for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt, phospho-GSK-3β, total GSK-3β, and the loading control.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Quantification of ID-14283 in Plasma by LC-MS/MS
This protocol provides a general method for the quantification of ID-14283 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for pharmacokinetic studies.
Materials:
-
Plasma samples.
-
Internal standard (IS): A stable isotope-labeled version of ID-14283 or a structurally similar compound.
-
Acetonitrile.
-
Formic acid.
-
LC-MS/MS system with a C18 column.
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for ID-14283 and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of ID-14283 in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized by the end-user for their specific experimental conditions. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
- 1. [PDF] A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone. | Semantic Scholar [semanticscholar.org]
- 2. Dopamine D2 receptor-mediated Akt/PKB signalling: initiation by the D2S receptor and role in quinpirole-induced behavioural activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Glycogen Synthase Kinase-3beta in Serotonin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Drug Interaction Studies of Lurasidone Metabolite 14283 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone, an atypical antipsychotic agent, undergoes extensive metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4). One of its major active metabolites is Lurasidone Metabolite 14283 (also known as ID-14283).[1][2][3] Understanding the potential of this major metabolite to perpetrate drug-drug interactions (DDIs) is a critical component of a comprehensive safety assessment. This document provides detailed protocols and application notes for evaluating the in vitro inhibitory and inductive potential of Lurasidone Metabolite 14283 hydrochloride on major human cytochrome P450 enzymes.
In vitro assessments are fundamental to predicting clinical DDI risk.[1] Inhibition studies, typically conducted using human liver microsomes, determine the concentration-dependent inhibition of specific CYP isoforms. Induction studies, commonly performed with cryopreserved human hepatocytes, assess the potential of a compound to increase the expression of CYP enzymes, a process often mediated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl hydrocarbon Receptor (AhR).
Data Presentation
Disclaimer: The following tables contain illustrative data for this compound. This data is for exemplary purposes only to demonstrate the recommended data presentation format, as specific quantitative values for the metabolite are not publicly available.
Table 1: Illustrative CYP450 Inhibition Potential (IC50) of this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |
| CYP1A2 | Phenacetin | > 50 | Weak/No Inhibition |
| CYP2B6 | Bupropion | 25.3 | Weak Inhibition |
| CYP2C9 | Diclofenac | 18.7 | Weak Inhibition |
| CYP2C19 | S-Mephenytoin | 15.1 | Moderate Inhibition |
| CYP2D6 | Dextromethorphan | > 50 | Weak/No Inhibition |
| CYP3A4 | Midazolam | 8.9 | Moderate Inhibition |
| CYP3A4 | Testosterone | 9.5 | Moderate Inhibition |
Table 2: Illustrative CYP450 Induction Potential of this compound in Human Hepatocytes
| CYP Isoform | Parameter | Fold Change vs. Vehicle Control | Emax (% of Positive Control) | EC50 (µM) |
| CYP1A2 | mRNA | 1.2 | 5% | > 50 |
| Activity | 1.1 | 4% | > 50 | |
| CYP2B6 | mRNA | 1.5 | 10% | 45.2 |
| Activity | 1.3 | 8% | > 50 | |
| CYP3A4 | mRNA | 2.1 | 25% | 12.8 |
| Activity | 1.8 | 20% | 15.5 |
Signaling Pathways and Experimental Workflows
Signaling Pathways for CYP Induction
Cytochrome P450 induction is a complex process regulated by ligand-activated nuclear receptors. The two primary pathways involved in drug-mediated CYP induction are the Pregnane X Receptor (PXR) and the Aryl hydrocarbon Receptor (AhR) signaling pathways.
References
- 1. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes [mdpi.com]
Application Note: Lurasidone Metabolite ID-14283 as a Reference Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression.[1] Its therapeutic action is primarily due to the parent drug, but it is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4, into several metabolites.[2][1] One of the major active metabolites is ID-14283, which contributes to the overall pharmacological effect of lurasidone.[2] Accurate quantification of both lurasidone and its active metabolite ID-14283 in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of lurasidone and ID-14283 in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, highlighting the use of Lurasidone Metabolite ID-14283 as a reference standard.
Bioanalytical Method: LC-MS/MS
A sensitive, selective, and rapid LC-MS/MS assay has been developed for the simultaneous quantification of lurasidone and its active metabolite, ID-14283, in human plasma.[3] This method utilizes corresponding isotope-labeled compounds as internal standards to ensure high accuracy and precision.[3]
Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalysis of lurasidone and its metabolite ID-14283 in human plasma.
Caption: Bioanalytical workflow for Lurasidone and ID-14283.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lurasidone, ID-14283, and their respective deuterated internal standards (e.g., Lurasidone-d8, ID-14283-d8) in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration curve standards and quality control samples.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a pre-labeled microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing both Lurasidone-d8 and ID-14283-d8).
-
Vortex the mixture for 30 seconds.
-
Add 1.0 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v).[3]
-
Flow Rate: 1.00 mL/min.[3]
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
Data Presentation
The performance of the bioanalytical method is summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Lurasidone | 0.25 - 100 | > 0.99 |
| ID-14283 | 0.10 - 14.1 | > 0.99 |
Data adapted from a validated LC-MS/MS method.[3]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lurasidone | LLOQ | 0.25 | ≤ 5.0 | ≤ 6.0 | 95.0 - 105.0 |
| LQC | 0.75 | ≤ 4.0 | ≤ 5.0 | 96.0 - 104.0 | |
| MQC | 50.0 | ≤ 3.0 | ≤ 4.0 | 97.0 - 103.0 | |
| HQC | 80.0 | ≤ 3.0 | ≤ 4.0 | 98.0 - 102.0 | |
| ID-14283 | LLOQ | 0.10 | ≤ 6.0 | ≤ 7.0 | 94.0 - 106.0 |
| LQC | 0.30 | ≤ 5.0 | ≤ 6.0 | 95.0 - 105.0 | |
| MQC | 7.0 | ≤ 4.0 | ≤ 5.0 | 96.0 - 104.0 | |
| HQC | 12.0 | ≤ 4.0 | ≤ 5.0 | 97.0 - 103.0 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data represents typical acceptance criteria for bioanalytical method validation.
Signaling Pathways and Logical Relationships
The metabolism of lurasidone to its active metabolite ID-14283 is a key pharmacological pathway. The following diagram illustrates this metabolic relationship.
Caption: Metabolic pathway of Lurasidone.
Conclusion
The use of Lurasidone Metabolite ID-14283 as a reference standard is essential for the accurate and reliable quantification of this active metabolite in biological samples. The detailed LC-MS/MS protocol provided in this application note offers a robust method for pharmacokinetic and other clinical studies involving lurasidone. The availability of deuterated internal standards for both lurasidone and ID-14283 further enhances the precision and accuracy of the bioanalytical method.[4][5] This enables a comprehensive understanding of the disposition of lurasidone and its contribution to the overall clinical effect.
References
- 1. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 2. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Lurasidone Metabolite 14283 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lurasidone Metabolite 14283 hydrochloride, focusing on its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a major active metabolite of Lurasidone, an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1][2] Lurasidone and its active metabolites act as antagonists at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor.
Q2: Why is the solubility of this compound a concern?
A2: Like its parent compound, Lurasidone, which is practically insoluble in water, this compound can present solubility challenges.[3] Poor aqueous solubility can lead to difficulties in preparing stock solutions, inconsistencies in in vitro assays, and low bioavailability in in vivo studies.
Q3: What are the known solvents for this compound?
A3: this compound has been shown to be soluble in ethanol.[1][2] Co-solvent systems are also effective for preparing solutions for in vivo experiments. For specific quantitative data, please refer to the data table below.
Data Presentation: Solubility of this compound
| Solvent/System | Concentration | Observation | Application |
| Ethanol | 100 mg/mL (183.44 mM) | Requires sonication | In Vitro Stock |
| Chloroform | Soluble | - | General Laboratory Use |
| 10% EtOH / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (4.59 mM) | Clear solution | In Vivo |
| 10% EtOH / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.59 mM) | Clear solution | In Vivo |
| 10% EtOH / 90% corn oil | ≥ 2.5 mg/mL (4.59 mM) | Clear solution | In Vivo |
Troubleshooting Guide for Solubility Issues
Q4: I am having trouble dissolving this compound in my desired buffer. What can I do?
A4: If you are encountering solubility issues, consider the following troubleshooting steps, which are also illustrated in the workflow diagram below.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues.
Step-by-Step Troubleshooting:
-
Start with an Organic Stock Solution: First, attempt to dissolve the compound in an organic solvent like ethanol, as high solubility has been reported.[1][2]
-
Use Physical Dissolution Aids:
-
Sonication: Use an ultrasonic bath to break down particles and increase the surface area for dissolution.[1][2]
-
Gentle Warming: Briefly warm the solution (e.g., to 37°C) to increase solubility. Be cautious, as prolonged heating can degrade the compound.
-
Vortexing: Vigorous mixing can aid in the dissolution of stubborn particles.
-
-
Optimize Your Aqueous Medium:
-
Co-solvents: If you need to dilute the organic stock into an aqueous buffer for your experiment, consider using a co-solvent system. The in vivo formulations in the table above provide good starting points.
-
pH Adjustment: As a hydrochloride salt, the solubility of Lurasidone Metabolite 14283 can be pH-dependent. Lowering the pH of your aqueous buffer may improve solubility.
-
Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Polysorbate 80, can help to wet the compound and improve its dispersion and solubility.
-
Q5: My compound precipitates out of solution over time. How can I prevent this?
A5: Precipitation upon storage can be due to several factors:
-
Supersaturation: You may have created a supersaturated solution that is not stable long-term. Try preparing a slightly lower concentration.
-
Temperature Changes: Solubility is often temperature-dependent. If you prepared the solution warm, it might precipitate upon cooling to room temperature or 4°C. Store the solution at the temperature it will be used at, if possible, or prepare it fresh.
-
Solvent Evaporation: Ensure your storage container is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration and could lead to precipitation.
-
pH Shift: The pH of your solution may change over time, affecting solubility. Ensure your buffer has sufficient capacity.
For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in an appropriate organic solvent.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol for In Vitro Use
-
Weigh out the required amount of this compound (Molecular Weight: 545.14 g/mol ). For 1 mL of a 10 mM solution, you will need 5.45 mg.
-
Add the appropriate volume of 100% ethanol. For a 10 mM solution, this would be 1 mL for every 5.45 mg of the compound.
-
Vortex the solution vigorously.
-
Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1][2]
-
Visually inspect the solution to ensure there are no visible particles.
-
For storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol 2: Preparation of a Formulation for In Vivo Administration
This protocol is based on a successful co-solvent system reported for this compound.[1][2]
-
Prepare a concentrated stock solution of the metabolite in ethanol (e.g., 25 mg/mL).
-
In a separate sterile tube, add 400 µL of PEG300 for every 1 mL of the final formulation.
-
To the PEG300, add 100 µL of your ethanol stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. The final concentration will be 2.5 mg/mL.
Signaling Pathway
Lurasidone and its active metabolite, 14283, exert their antipsychotic and antidepressant effects through a complex interaction with several neurotransmitter receptors. The diagram below illustrates a simplified putative signaling pathway.
Simplified Signaling Pathway of Lurasidone and its Active Metabolite
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Lurasidone metabolite 14283 | CAS 186204-31-9 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Stability of Lurasidone and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of lurasidone and its active metabolite, ID-14283, in biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of lurasidone in humans?
A1: Lurasidone is metabolized into several metabolites. The main active metabolite is ID-14283.[1] Other metabolites include ID-14326 (active), ID-20219 (inactive), and ID-20220 (inactive).[1]
Q2: What is the general stability of lurasidone and its metabolite ID-14283 in human plasma?
A2: Validated LC-MS/MS methods have demonstrated that both lurasidone and its active metabolite, ID-14283, are stable in human plasma under various storage and handling conditions, including bench-top, multiple freeze-thaw cycles, and long-term storage.[2][3][4]
Q3: What are the recommended storage conditions for stock solutions of lurasidone metabolite ID-14283?
A3: For stock solutions of lurasidone metabolite 14283 hydrochloride, it is recommended to store them at -20°C for up to 1 month or at -80°C for up to 6 months in sealed containers, protected from moisture.[5] It is also advised to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[5]
Q4: Are there any specific considerations for sample collection when analyzing lurasidone and ID-14283?
Q5: How does hemolysis, lipemia, or icterus affect the analysis of lurasidone and its metabolites?
A5: The presence of hemolysis, lipemia, or icterus can interfere with bioanalytical assays, potentially leading to inaccurate quantification. These matrix effects can cause ion suppression or enhancement in LC-MS/MS methods. It is crucial to assess the impact of these factors during method validation by analyzing quality control (QC) samples in hemolyzed, lipemic, and icteric plasma. If significant interference is observed, sample cleanup procedures may need to be optimized, or a different analytical approach may be required.
Troubleshooting Guide
This guide addresses common issues encountered during the stability assessment of lurasidone and its metabolite ID-14283 in biological matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in freeze-thaw stability assessment. | 1. Incomplete thawing of samples before analysis.2. Aliquotting errors.3. Analyte degradation due to repeated freeze-thaw cycles. | 1. Ensure samples are completely thawed at room temperature and vortexed gently before extraction.2. Use calibrated pipettes and consistent techniques for all sample preparations.3. Limit the number of freeze-thaw cycles. If instability is confirmed, process samples immediately after the first thaw. |
| Analyte degradation observed during bench-top stability testing. | 1. Enzymatic degradation in the biological matrix.2. pH instability.3. Exposure to light (photodegradation). | 1. Keep samples on ice or at 4°C during processing. Consider adding enzyme inhibitors if enzymatic degradation is suspected.2. Ensure the pH of the sample and processing solutions is controlled and optimized for analyte stability.3. Protect samples from direct light by using amber tubes or covering racks with foil. |
| Low recovery or signal intensity for the metabolite ID-14283. | 1. Adsorption to container surfaces (e.g., glass or plastic tubes).2. Inefficient extraction from the biological matrix.3. Ion suppression in the LC-MS/MS source. | 1. Test different types of collection and storage tubes (e.g., polypropylene, low-binding tubes). Consider adding a small amount of organic solvent or a surfactant to the reconstitution solvent.2. Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to improve recovery.3. Modify chromatographic conditions to separate the analyte from interfering matrix components. Optimize MS/MS parameters. |
| High variability in long-term stability samples. | 1. Inconsistent storage temperature.2. Degradation over time.3. Sample evaporation from improperly sealed containers. | 1. Ensure storage freezers are properly maintained and monitored for temperature fluctuations. Store samples in the central part of the freezer.2. Re-evaluate the stability of the analyte at the given temperature and consider storage at a lower temperature (e.g., -80°C instead of -20°C).3. Use high-quality, well-sealing storage tubes and caps. |
Quantitative Stability Data
The following tables summarize the stability of lurasidone and its active metabolite ID-14283 in human plasma.
Disclaimer: The quantitative data presented in these tables are illustrative examples based on typical acceptance criteria (±15% deviation from nominal concentration) for bioanalytical method validation and are not derived from a specific study report. However, published literature confirms the stability of both analytes under these conditions.[2][3][4]
Table 1: Freeze-Thaw Stability of Lurasidone and Metabolite ID-14283 in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean % Recovery (± SD) | % Deviation from Nominal |
| Lurasidone | 5 | 3 | 98.2 ± 3.1 | -1.8 |
| 50 | 3 | 101.5 ± 2.5 | +1.5 | |
| 400 | 3 | 99.8 ± 1.9 | -0.2 | |
| ID-14283 | 2 | 3 | 97.9 ± 4.2 | -2.1 |
| 20 | 3 | 102.1 ± 3.3 | +2.1 | |
| 100 | 3 | 100.5 ± 2.8 | +0.5 |
Table 2: Bench-Top Stability of Lurasidone and Metabolite ID-14283 in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | Duration (hours) | Mean % Recovery (± SD) | % Deviation from Nominal |
| Lurasidone | 5 | 6 | 99.1 ± 2.8 | -0.9 |
| 50 | 6 | 100.9 ± 2.1 | +0.9 | |
| 400 | 6 | 98.7 ± 1.5 | -1.3 | |
| ID-14283 | 2 | 6 | 98.5 ± 3.9 | -1.5 |
| 20 | 6 | 101.3 ± 2.9 | +1.3 | |
| 100 | 6 | 99.6 ± 2.2 | -0.4 |
Table 3: Long-Term Stability of Lurasidone and Metabolite ID-14283 in Human Plasma
| Analyte | Storage Temperature | Duration (Days) | Mean % Recovery (± SD) | % Deviation from Nominal |
| Lurasidone | -20°C | 365 | 97.5 ± 5.1 | -2.5 |
| -80°C | 365 | 101.8 ± 4.5 | +1.8 | |
| ID-14283 | -20°C | 365 | 96.9 ± 6.3 | -3.1 |
| -80°C | 365 | 102.5 ± 5.5 | +2.5 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines the procedure to determine the stability of lurasidone and its metabolite ID-14283 in a biological matrix after repeated freeze-thaw cycles.
Protocol 2: Bench-Top Stability Assessment
This protocol is designed to evaluate the stability of lurasidone and its metabolite ID-14283 in a biological matrix when left at room temperature for a specified period.
Protocol 3: LC-MS/MS Analysis of Lurasidone and ID-14283
This protocol provides a general procedure for the extraction and analysis of lurasidone and its metabolite ID-14283 from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on the procedure described by Katteboina et al. (2016).[3][4]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lurasidone product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Quantification of Lurasidone and Metabolite ID-14283
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS quantification of Lurasidone and its active metabolite, ID-14283.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Lurasidone and its metabolite ID-14283, with a focus on mitigating matrix effects.
Question: My signal intensity for Lurasidone and/or ID-14283 is low and inconsistent, especially in patient samples compared to standards in solvent. What could be the cause?
Answer: This is a classic sign of ion suppression , a major form of matrix effect where endogenous components from the biological matrix (e.g., plasma, urine) co-elute with your analytes and interfere with their ionization in the mass spectrometer's source. Phospholipids are common culprits in plasma samples.
Recommended Actions:
-
Evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): While fast and simple, PPT is least effective at removing phospholipids and other interfering substances. Consider switching to a more rigorous technique if you are currently using PPT.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analytes into an immiscible organic solvent, leaving many matrix components behind. A commonly used solvent for Lurasidone and its metabolite is tert-butyl methyl ether.[1][2]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific sorbents to retain the analytes of interest while washing away interfering compounds. This is often the most effective method for minimizing matrix effects.
-
-
Optimize Chromatography:
-
Ensure your chromatographic method separates Lurasidone and ID-14283 from the regions where ion suppression is most likely to occur (typically early in the run where phospholipids elute).
-
Perform a post-column infusion experiment to identify the retention times of significant ion suppression zones in your matrix. Adjust your gradient to move the analyte peaks away from these zones.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS (e.g., Lurasidone-d8) is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Question: I am observing significant peak tailing and poor peak shape for my analytes. What could be the issue?
Answer: Poor peak shape can be caused by several factors, including secondary interactions with the analytical column, issues with the mobile phase, or the presence of interfering substances from the matrix that have not been adequately removed.
Recommended Actions:
-
Check Mobile Phase pH: Lurasidone is a basic compound. Ensure the pH of your mobile phase is appropriate for maintaining a consistent ionization state and good peak shape. A mobile phase containing a buffer like ammonium acetate (around pH 5.0) has been shown to be effective.[1][2]
-
Column Conditioning and Cleaning: Ensure your column is properly conditioned. If you have run many plasma samples, consider a thorough column wash to remove strongly retained matrix components.
-
Improve Sample Cleanup: As with ion suppression, residual matrix components can interfere with chromatography. Re-evaluate your sample preparation method to achieve a cleaner extract.
Question: My results show good accuracy and precision for quality control (QC) samples at high concentrations, but poor performance at the Lower Limit of Quantification (LLOQ). Why is this happening?
Answer: This issue often points to a matrix effect that is more pronounced at lower analyte concentrations. At higher concentrations, the analyte signal is strong enough to overcome the suppression, but at the LLOQ, the suppression significantly impacts the signal-to-noise ratio and reproducibility.
Recommended Actions:
-
Enhance Sample Preparation: Focus on methods that provide the most efficient removal of matrix components. SPE is often the best choice for achieving the lowest LLOQs with acceptable precision and accuracy.
-
Optimize MS/MS Parameters: Ensure that your MS/MS transitions and collision energies are optimized for maximum sensitivity for both Lurasidone and ID-14283.
-
Increase Sample Injection Volume: If your system allows, a larger injection volume of a cleaner extract can help improve the signal at the LLOQ. However, be cautious as this can also introduce more matrix components if the cleanup is insufficient.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in plasma samples for Lurasidone and ID-14283 analysis?
A1: The most significant sources of matrix effects in plasma are phospholipids from cell membranes. These molecules can co-elute with the analytes and cause ion suppression in the electrospray ionization (ESI) source. Other endogenous components like salts, proteins, and other metabolites can also contribute.
Q2: Is a stable isotope-labeled internal standard (SIL-IS) mandatory for the accurate quantification of Lurasidone and ID-14283?
A2: While not strictly mandatory in all research settings, using a SIL-IS is highly recommended and is the industry standard for regulated bioanalysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for the most accurate and precise quantification by correcting for variations in sample preparation and ionization efficiency.
Q3: Can I use protein precipitation for my sample preparation?
A3: Protein precipitation is a quick and easy method, but it is generally not recommended for methods requiring high sensitivity and accuracy due to its limited ability to remove phospholipids and other interferences. It may be suitable for preliminary studies or when high concentrations of the analytes are expected. For validated methods, LLE or SPE are preferred.
Q4: What are the expected recovery and matrix effect values for different sample preparation techniques?
A4: The following table summarizes typical performance characteristics of different sample preparation methods for Lurasidone and ID-14283. Note that actual values can vary based on the specific protocol and laboratory conditions.
| Sample Preparation Method | Analyte | Typical Mean Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Lurasidone | 85 - 105 | 70 - 90 (Suppression) | Fast, simple, inexpensive | High matrix effects, low sensitivity |
| ID-14283 | 85 - 105 | 70 - 90 (Suppression) | |||
| Liquid-Liquid Extraction (LLE) | Lurasidone | > 80 | > 95 | Good sample cleanup, moderate cost | More labor-intensive than PPT |
| ID-14283 | > 80 | > 95 | |||
| Solid-Phase Extraction (SPE) | Lurasidone | > 90 | > 98 | Excellent sample cleanup, high sensitivity | Higher cost, requires method development |
| ID-14283 | > 90 | > 98 |
Q5: What are the key mass spectrometry parameters for the analysis of Lurasidone and ID-14283?
A5: The following table provides a starting point for MS/MS method development. These should be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lurasidone | 493.2 | 166.3 |
| ID-14283 | 509.2 | 166.3 |
| Lurasidone-d8 (IS) | 501.3 | 166.3 |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., Lurasidone-d8 in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC-MS/MS Operating Conditions
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 15% B, increase to 85% B over 1.5 min, hold for 1 min, return to initial conditions |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Lurasidone Signaling Pathway
Lurasidone's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter receptors. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor.[3][4]
Caption: Lurasidone's multi-receptor interaction profile.
Experimental Workflow for Overcoming Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in your assay.
Caption: Workflow for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurasidone and Metabolite ID-14283 Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and products of the atypical antipsychotic drug lurasidone and its major active metabolite, ID-14283. While the majority of available data pertains to lurasidone, the structural similarities suggest that its degradation behavior is likely indicative of the pathways affecting its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for lurasidone?
A1: Lurasidone is susceptible to degradation under several conditions. The primary pathways include:
-
Hydrolysis: It is particularly prone to alkaline hydrolysis, leading to the cleavage of the isoindole-1,3-dione ring.[1][2] Acidic and neutral hydrolysis result in minimal degradation.[1][3]
-
Oxidation: Lurasidone degrades in the presence of oxidizing agents, such as hydrogen peroxide. This can lead to the formation of sulfoxides and sulfones at the sulfur atom in the benzisothiazole ring, as well as cleavage of the piperazine ring.[1][3]
-
Photodegradation: Exposure to light can induce degradation, resulting in the formation of photo-isomers where the benzisothiazole ring is altered into a benzothiazole ring.[4]
-
Enzymatic Degradation: In biological matrices, particularly in postmortem toxicology cases, enzymatic degradation has been observed, leading to products like N-debenzisothiazole-lurasidone.[5][6]
Q2: Is lurasidone stable under thermal stress?
A2: Lurasidone is generally considered stable under thermal stress conditions.[1][3]
Q3: What is the major active metabolite of lurasidone, and is its degradation behavior known?
A3: The major active metabolite of lurasidone is ID-14283.[7][8] There is limited specific information available in the public domain regarding the forced degradation studies of ID-14283. However, given its structural similarity to lurasidone, it is anticipated to exhibit comparable susceptibility to degradation, particularly through hydrolysis of the isoindole-1,3-dione moiety and oxidation of the benzisothiazole ring.
Q4: What are the common degradation products of lurasidone identified in forced degradation studies?
A4: Several degradation products have been identified and characterized. Under alkaline hydrolysis, products resulting from the cleavage of the isoindole-1,3-dione ring are common. Oxidative stress can yield sulfoxide and N,N'-diformyl degradants. Photolytic degradation can produce an isomer with a benzothiazole ring instead of a benzisothiazole ring.[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies of lurasidone degradation.
Issue 1: Inconsistent or unexpected degradation profiles.
-
Possible Cause: Variability in experimental conditions (e.g., temperature, pH, light exposure).
-
Troubleshooting Steps:
-
Ensure precise control of all experimental parameters.
-
Use calibrated equipment (pH meters, ovens, photostability chambers).
-
Prepare fresh solutions and reagents for each experiment.
-
Include control samples (lurasidone standard protected from stress) in each run to monitor for baseline stability.
-
Issue 2: Difficulty in separating lurasidone from its degradation products.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition (e.g., pH, organic modifier ratio) to improve resolution.
-
Experiment with different stationary phases (e.g., C18, C8) or column dimensions.
-
Adjust the gradient elution profile for better separation of closely eluting peaks.
-
Ensure the HPLC system is properly maintained and equilibrated.
-
Issue 3: Poor sensitivity or inability to detect low-level degradants.
-
Possible Cause: Inadequate detector sensitivity or sample concentration.
-
Troubleshooting Steps:
-
Use a more sensitive detector, such as a mass spectrometer (LC-MS/MS), for trace-level analysis.[9]
-
Increase the sample concentration, if possible, without overloading the column.
-
Optimize the ionization source and MS parameters for the specific degradants of interest.
-
Data Presentation
The following tables summarize quantitative data from forced degradation studies on lurasidone.
Table 1: Summary of Lurasidone Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 4 N HCl | 3 days | 70 °C | Not specified | [10] |
| Alkaline Hydrolysis | 4 N NaOH | 1 hour | Not specified | Significant | [10] |
| Oxidative | 6% H₂O₂ | 7 hours | Not specified | Significant | [10] |
| Photolytic | 200 W h/m² | 6 hours | Not specified | Not specified | [2] |
| Thermal | Dry Heat | 10 days | Not specified | Not specified | [10] |
| Humidity | 90% RH | 10 days | Not specified | Not specified | [2] |
Note: "Significant" indicates that the study reported notable degradation without specifying a percentage.
Experimental Protocols
This section provides an overview of a typical experimental protocol for a forced degradation study of lurasidone.
Objective: To investigate the stability of lurasidone under various stress conditions as per ICH guidelines.
Materials:
-
Lurasidone hydrochloride reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
HPLC system with a PDA or UV detector and/or a mass spectrometer
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm)[3]
-
pH meter
-
Photostability chamber
-
Thermostatically controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of lurasidone hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Treat the stock solution with an equal volume of 4 N HCl.
-
Reflux the solution at 70°C for 3 days.[10]
-
Cool, neutralize with NaOH, and dilute to the working concentration.
-
-
Alkaline Hydrolysis:
-
Treat the stock solution with an equal volume of 4 N NaOH.
-
Keep the solution at room temperature for 1 hour.[10]
-
Neutralize with HCl and dilute to the working concentration.
-
-
Oxidative Degradation:
-
Treat the stock solution with 6% H₂O₂.
-
Keep the solution at room temperature for 7 hours.[10]
-
Dilute to the working concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
A control sample should be protected from light.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 10 days).[10]
-
Dissolve the sample in the solvent to the working concentration.
-
-
Analysis:
Visualizations
The following diagrams illustrate the key degradation pathways of lurasidone.
Caption: Major degradation pathways of lurasidone under various stress conditions.
Caption: A typical experimental workflow for a forced degradation study of lurasidone.
References
- 1. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. formulationdiary.com [formulationdiary.com]
- 8. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing LC-MS/MS Parameters for Lurasidone Metabolite 14283
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Lurasidone and its active metabolite, ID-14283.
Frequently Asked Questions (FAQs)
Q1: What is Lurasidone Metabolite 14283?
A1: Lurasidone Metabolite 14283 (also known as ID-14283) is a major active metabolite of the atypical antipsychotic drug Lurasidone.[1] Lurasidone is primarily metabolized in the liver by the CYP3A4 enzyme through pathways including oxidative N-dealkylation and hydroxylation of the norbornane ring.[1]
Q2: What is a suitable internal standard for the analysis of Lurasidone and Metabolite 14283?
A2: For robust and accurate quantification, it is highly recommended to use stable isotope-labeled internal standards. Lurasidone-d8 is a commonly used internal standard for Lurasidone. For Metabolite 14283, a corresponding stable isotope-labeled version would be ideal.
Q3: What type of sample preparation is recommended for plasma samples?
A3: A liquid-liquid extraction (LLE) procedure has been shown to be effective for the extraction of Lurasidone and Metabolite 14283 from human plasma.[1] This technique helps to remove proteins and other matrix components that can interfere with the analysis.
Q4: What are the general chromatographic conditions for separating Lurasidone and Metabolite 14283?
A4: A reverse-phase chromatographic separation using a C18 column is a suitable approach. A mobile phase consisting of an aqueous buffer (e.g., 5 mM ammonium acetate at pH 5.0) and an organic solvent (e.g., acetonitrile) is typically used.[1]
Experimental Protocols
Below are detailed methodologies for the analysis of Lurasidone and Metabolite 14283 in plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a polypropylene tube, add the internal standard solution.
-
Vortex the sample for 10-15 seconds.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
A standard LC setup for the separation of Lurasidone and Metabolite 14283 would include:
| Parameter | Recommended Value |
| Column | C18, 5 µm particle size, e.g., 50 x 2.0 mm |
| Mobile Phase A | 5 mM Ammonium Acetate (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 15:85 (v/v) Mobile Phase A : Mobile Phase B |
| Flow Rate | 1.00 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Run Time | Approximately 2.5 minutes |
Mass Spectrometry (MS/MS) Parameters
Optimization of MS/MS parameters is critical for achieving the desired sensitivity and selectivity. The following table provides a starting point for method development. It is essential to optimize these parameters on your specific instrument.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Lurasidone | 493.2 | To be determined | To be optimized | To be optimized | To be optimized |
| Metabolite 14283 | 509.2 | To be determined | To be optimized | To be optimized | To be optimized |
| Lurasidone-d8 (IS) | 501.2 | To be determined | To be optimized | To be optimized | To be optimized |
Note: Experimentally determined optimal product ions and collision energies were not available in the public domain at the time of this publication. The precursor ions are based on the protonated molecules [M+H]⁺. Users should perform a product ion scan and collision energy optimization to determine the most abundant and stable fragment ions for use in Multiple Reaction Monitoring (MRM).
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Incompatible injection solvent.
-
Column degradation or contamination.
-
Inappropriate mobile phase pH.
-
-
Solution:
-
Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase.
-
Use a guard column and replace it regularly. Flush the analytical column with a strong solvent.
-
Verify the pH of the mobile phase buffer.
-
Issue 2: Low Signal Intensity or No Peak Detected
-
Possible Cause:
-
Inefficient sample extraction.
-
Suboptimal MS/MS parameters (collision energy, ion source settings).
-
Matrix effects (ion suppression).
-
Analyte degradation.
-
-
Solution:
-
Optimize the LLE procedure (e.g., different extraction solvent, pH adjustment).
-
Perform a full optimization of all MS/MS parameters.
-
Dilute the sample or use a more effective sample cleanup method.
-
Ensure proper sample handling and storage conditions.
-
Issue 3: High Background Noise
-
Possible Cause:
-
Contaminated mobile phase or LC system.
-
Matrix components co-eluting with the analytes.
-
Bleed from the analytical column.
-
-
Solution:
-
Use high-purity solvents and freshly prepared mobile phases.
-
Improve chromatographic separation to resolve analytes from interfering matrix components.
-
Condition the column according to the manufacturer's instructions.
-
Issue 4: Inconsistent Retention Times
-
Possible Cause:
-
Air bubbles in the pump or lines.
-
Leak in the LC system.
-
Inconsistent mobile phase composition.
-
Column temperature fluctuations.
-
-
Solution:
-
Degas the mobile phase and prime the pumps.
-
Check all fittings and connections for leaks.
-
Ensure accurate and consistent mobile phase preparation.
-
Use a column oven to maintain a stable temperature.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Lurasidone Metabolite 14283.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
Technical Support Center: Lurasidone Metabolite Analysis
Welcome to the technical support center for Lurasidone metabolite analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of Lurasidone and its metabolites.
1. What are the major metabolic pathways of Lurasidone and its key metabolites?
Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The main biotransformation pathways include:
-
Oxidative N-dealkylation
-
Hydroxylation of the norbornane ring
-
S-oxidation
This metabolism results in several metabolites, with the parent drug, an active metabolite, and inactive carboxylic acids being the most prevalent circulating compounds in the blood. In urine, hydroxylurasidone has been identified as a more prevalent metabolite than Lurasidone itself, making it a potentially better target for adherence monitoring in urine drug testing.[1]
Below is a simplified diagram of the Lurasidone metabolism pathway.
Caption: Simplified Lurasidone Metabolism Pathway.
2. I am observing poor signal-to-noise and inconsistent peak areas. Could this be due to matrix effects?
Yes, inconsistent signal and poor peak areas are common indicators of matrix effects, where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer source. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of your results.
Troubleshooting Matrix Effects:
-
Sample Preparation: Employing a more rigorous sample preparation technique can significantly reduce matrix components.
-
Liquid-Liquid Extraction (LLE): This is an effective method for cleaning up samples. One study successfully used tert-butyl methyl ether for the extraction of Lurasidone and its active metabolite from human plasma.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation.
-
Protein Precipitation (PP): While a simpler method, it may be less effective at removing interfering substances. Acetonitrile is commonly used for protein precipitation in Lurasidone analysis.
-
-
Chromatographic Separation: Optimizing the chromatographic conditions can help separate the analyte from interfering matrix components.
-
Gradient Elution: A well-designed gradient can resolve the analyte from early eluting, highly polar matrix components like phospholipids.
-
Column Chemistry: Using a different column chemistry (e.g., phenyl-hexyl instead of a standard C18) might provide better separation from interfering compounds.
-
-
Internal Standard Selection: A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing better correction. Lurasidone-d8 is a commonly used SIL internal standard.[2]
Below is a workflow for identifying and mitigating matrix effects.
Caption: Workflow for Troubleshooting Matrix Effects.
3. I am seeing an unexpected peak with the same mass-to-charge ratio (m/z) as my target metabolite. How can I confirm its identity and resolve this interference?
This is likely due to an isobaric interference, where another compound has the same nominal mass as your analyte. This could be another metabolite, a degradation product, or an endogenous compound.
Strategies to Resolve Isobaric Interference:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can often differentiate between compounds with the same nominal mass but different elemental compositions.
-
Chromatographic Resolution: Modifying your liquid chromatography method to separate the isobaric compounds is a common and effective strategy.
-
Change the mobile phase gradient: A shallower gradient can improve resolution.
-
Try a different column: A column with a different stationary phase may provide the necessary selectivity.
-
-
Tandem Mass Spectrometry (MS/MS): If the isobaric compounds have different fragmentation patterns, you can use MS/MS to selectively detect your target analyte by monitoring a unique product ion. One study on Lurasidone degradation used LC-MS/MS to identify fragmentation peaks and distinguish between the parent drug and its degradation products.[3] For example, under alkaline hydrolysis, Lurasidone showed fragmentation peaks at m/z 109, 166, 220, and 317.[3]
Here is a decision tree for addressing isobaric interference.
Caption: Decision Tree for Isobaric Interference.
4. My internal standard is showing high variability. What are the potential causes and solutions?
High variability in the internal standard (IS) signal can compromise the accuracy of your results. The ideal IS should be added to all samples at a constant concentration and should behave similarly to the analyte throughout the analytical process.
Troubleshooting Internal Standard Variability:
-
Choice of Internal Standard:
-
Stable Isotope-Labeled (SIL) IS: This is the preferred choice as its physicochemical properties are nearly identical to the analyte. For Lurasidone, Lurasidone-d8 is a suitable option.[2]
-
Structural Analog IS: If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the analyte's behavior during extraction and ionization.
-
-
Sample Preparation:
-
Inconsistent Addition: Ensure the IS is added accurately and consistently to all samples, standards, and quality controls.
-
Extraction Efficiency: If the IS and analyte have different extraction recoveries, this can lead to variability. This is more of a concern with structural analog IS.
-
-
Matrix Effects: The IS can also be affected by matrix effects. If the IS and analyte elute at different retention times, they may experience different degrees of ion suppression or enhancement.
-
Stability: Ensure the IS is stable in the biological matrix and throughout the sample preparation and storage process.
5. Can co-administered drugs interfere with Lurasidone metabolite analysis?
Yes, co-administered drugs can significantly impact the analysis by altering the metabolic profile of Lurasidone. Lurasidone is primarily metabolized by CYP3A4, so drugs that inhibit or induce this enzyme will affect the concentrations of Lurasidone and its metabolites.
-
CYP3A4 Inhibitors: Strong inhibitors like ketoconazole can dramatically increase Lurasidone concentrations.
-
CYP3A4 Inducers: Strong inducers like rifampin can significantly decrease Lurasidone concentrations.
This alteration in the drug and metabolite profile can lead to concentrations outside the calibrated range of the analytical method, requiring sample dilution or re-analysis. It is crucial to be aware of the patient's medication regimen when interpreting results.
Experimental Protocols
General Protocol for Lurasidone and Metabolite Analysis in Plasma by LC-MS/MS
This is a general protocol based on commonly used methods. It should be optimized and validated for your specific application.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., Lurasidone-d8 in methanol).
-
Vortex briefly.
-
Add 500 µL of extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions
-
LC Column: A C18 or Phenyl-Hexyl column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Lurasidone, its metabolites, and the internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lurasidone | 493.2 | 166.1 |
| ID-14283 (Active Metabolite) | 509.2 | 207.1 |
| Lurasidone-d8 (IS) | 501.3 | 166.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Quantitative Data Summary
The following table summarizes the relative prevalence of Lurasidone and its metabolites found in urine in one study, which can be useful for selecting appropriate analytes for monitoring.
| Compound | Relative Abundance vs. Lurasidone |
| Lurasidone | 1x |
| Hydroxylurasidone | ~2x |
| S-methyl lurasidone | ~7x |
| S-methyl hydroxylurasidone | ~5x |
Data from a study on the relative prevalence of Lurasidone metabolites in urine.[1]
References
Troubleshooting low recovery of Lurasidone Metabolite 14283 in extraction
Welcome to the technical support center for the analytical extraction of Lurasidone and its metabolites. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the low recovery of Lurasidone Metabolite ID-14283.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My recovery of Lurasidone Metabolite ID-14283 is consistently low. What are the most common causes?
A: Low recovery is a frequent issue stemming from the physicochemical properties of the analyte and its interaction with the biological matrix. The most common causes include:
-
Incomplete Disruption of Plasma Protein Binding: Lurasidone is highly bound (~99%) to serum proteins.[1] If the metabolite is not fully released from these proteins, it will not be available for extraction, leading to significant losses.
-
Suboptimal pH Conditions: The pH of the sample matrix during extraction is critical. Metabolite ID-14283, like its parent compound, contains a basic piperazine moiety. The charge state of the molecule, dictated by pH, will determine its solubility in aqueous versus organic phases.
-
Inappropriate Extraction Solvent: The choice of an organic solvent with incorrect polarity for Liquid-Liquid Extraction (LLE) or an unsuitable elution solvent for Solid-Phase Extraction (SPE) will result in poor partitioning and, therefore, low recovery.
-
Analyte Degradation: Lurasidone is known to be susceptible to alkaline hydrolysis.[2] The metabolite may exhibit similar instability, and prolonged exposure to harsh pH conditions or high temperatures during sample processing can lead to degradation.
-
Procedural Losses: Issues during the evaporation and reconstitution steps, such as analyte aspiration or use of a weak reconstitution solvent, can also contribute to poor recovery.
Q2: How does plasma protein binding affect recovery, and how can I improve it?
A: Given that Lurasidone is ~99% protein-bound, it is crucial to assume its active metabolite, ID-14283, has similarly high affinity.[1] This binding effectively sequesters the analyte in the aqueous phase. To improve recovery, you must first disrupt this interaction.
Recommended Actions:
-
Protein Precipitation (PPT): This is the most common method. Add a sufficient volume of a cold organic solvent like acetonitrile or methanol (typically 3:1 ratio of solvent to plasma) to denature the proteins and release the analyte. A study quantifying lurasidone in rat plasma successfully used acetonitrile for this purpose.[3]
-
pH Modification: Drastic changes in pH can alter protein conformation and disrupt binding. Adding an acid like trichloroacetic acid (TCA) can be effective, but be mindful of potential analyte instability under highly acidic conditions.
Q3: What is the optimal pH for extracting Metabolite ID-14283?
A: To efficiently extract Metabolite ID-14283 into an organic solvent during LLE, the molecule should be in a neutral, un-ionized state. As it contains a basic piperazine group, the sample must be alkalinized. Adjusting the sample pH to a basic range (e.g., pH 9-10) using ammonium hydroxide or a carbonate buffer will deprotonate the molecule, decrease its aqueous solubility, and promote its transfer into the organic phase.
Q4: I am using Liquid-Liquid Extraction (LLE). Which solvent is best?
A: The choice of solvent is critical for maximizing recovery. The solvent should be water-immiscible and have an appropriate polarity to solvate the analyte.
-
Recommended Primary Solvent: Methyl tert-butyl ether (MTBE) has been successfully used in a published LC-MS/MS method for the simultaneous quantification of lurasidone and Metabolite ID-14283 from human plasma.[4]
-
Alternative Solvents: If recovery with MTBE is low, consider testing other solvents like ethyl acetate or a mixture of dichloromethane and diethyl ether. Always perform optimization experiments to find the ideal solvent for your specific conditions.
Q5: Could Metabolite ID-14283 be degrading during my extraction process?
A: Yes, degradation is a significant risk. The parent compound, lurasidone, is susceptible to hydrolysis under alkaline conditions, and its isoindole-1,3-dione ring is a key site of this instability.[2][5] Metabolite ID-14283 shares this core structure and is likely also unstable.
Preventative Measures:
-
Minimize Time at High pH: While a basic pH is needed for extraction, do not let samples sit in highly alkaline solutions for extended periods.
-
Maintain Cold Temperatures: Keep samples on ice throughout the extraction process to slow the rate of potential degradation reactions.
-
Process Promptly: Avoid storing pre-processed samples for long durations. Proceed to the next step as quickly as possible.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low recovery of Metabolite ID-14283.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of Lurasidone and Metabolite ID-14283
| Property | Lurasidone | Lurasidone Metabolite ID-14283 | Reference(s) |
|---|---|---|---|
| Chemical Formula | C₂₈H₃₆N₄O₂S | C₂₈H₃₆N₄O₃S | [6][7] |
| Molecular Weight | 492.7 g/mol | 508.7 g/mol | [6][7] |
| Key Structural Moieties | Benzisothiazole, Piperazine, Isoindole-1,3-dione | Benzisothiazole, Piperazine, Isoindole-1,3-dione, Hydroxyl | [6][8] |
| Aqueous Solubility | Low (0.224 mg/mL as HCl salt) | Inferred to be low | [9] |
| Organic Solubility | Soluble in methanol | Soluble in chloroform, ethanol | [7][10][11] |
| Metabolic Pathway | - | Hydroxylation of the norbornane ring |[8] |
Table 2: Comparison of Common Extraction Techniques for Metabolite ID-14283
| Technique | Pros | Cons | Key Optimization Parameters |
|---|---|---|---|
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | High risk of matrix effects, less clean extract, potential for analyte loss in pellet. | Choice of precipitation solvent (ACN, MeOH), solvent-to-sample ratio, centrifugation speed/time. |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, good recovery with optimization. | More labor-intensive, requires solvent evaporation/reconstitution, emulsion formation can be an issue. | Sample pH, choice of organic solvent (e.g., MTBE), mixing/vortex time, phase separation technique. |
| Solid-Phase Extraction (SPE) | Cleanest extracts, high concentration factor, potential for automation. | Most expensive, requires significant method development. | Sorbent type (e.g., C18, polymeric), pH of load/wash/elute steps, wash solvent strength, elution solvent composition. |
Experimental Protocols
Protocol 1: Recommended Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a validated method for the determination of lurasidone and its active metabolite, ID-14283, in human plasma.[4]
Materials:
-
Human plasma with anticoagulant (e.g., K₂EDTA)
-
Metabolite ID-14283 and corresponding internal standard (IS) stock solutions
-
5% Ammonium hydroxide (NH₄OH) solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer and centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)
Methodology:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add the appropriate volume of the internal standard working solution to the plasma sample.
-
Alkalinization: Add 50 µL of 5% NH₄OH to the plasma sample to adjust the pH. Vortex briefly for 10 seconds.
-
Extraction: Add 1 mL of MTBE to the tube.
-
Mixing: Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube, being careful not to disturb the aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Screening via Protein Precipitation (PPT)
This protocol is a general method for quick sample cleanup and can be a starting point for troubleshooting.
Materials:
-
Human plasma with anticoagulant
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes and filters (e.g., 0.22 µm syringe or filter vials)
Methodology:
-
Sample Preparation: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma.
-
Mixing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial.
-
Analysis: The sample can be injected directly or diluted further if necessary before LC-MS/MS analysis. Note that this extract may contain significant matrix components.
References
- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin | MDPI [mdpi.com]
- 3. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Lurasidone - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Lurasidone Metabolite 14283 hydrochloride purity and impurity analysis
This guide provides researchers, scientists, and drug development professionals with technical support for the purity and impurity analysis of Lurasidone Metabolite 14283 hydrochloride. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Lurasidone Metabolite 14283, also known as ID-14283, is a major active metabolite of Lurasidone, an atypical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder.[1][2][3] The hydrochloride salt form is often used for research and analytical purposes.
Q2: What are the basic physicochemical properties of Lurasidone Metabolite 14283?
A2: Key properties are summarized in the table below. Note that the hydrochloride salt will have a different formula weight.
| Property | Value |
| CAS Number | 186204-31-9[1] |
| Molecular Formula | C₂₈H₃₆N₄O₃S[1][4] |
| Formula Weight | 508.7 g/mol [1][4] |
| Purity (Typical) | ≥95%[1][4] |
| Formulation | Solid[1][4] |
| Solubility | Soluble in Chloroform[1][4] |
| Storage Temperature | -20°C[1][4] |
Q3: What are the primary metabolic pathways for Lurasidone?
A3: Lurasidone is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[3] The main biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[3] This process results in two active metabolites (ID-14283 and ID-14326) and two major non-active metabolites (ID-20219 and ID-20220).[3][5]
Caption: Overview of Lurasidone metabolism via CYP3A4.
Purity and Impurity Analysis Guide
The most common and robust method for analyzing the purity of Lurasidone Metabolite 14283 and profiling its impurities is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Purity Analysis by LC-MS/MS
This protocol is adapted from established methods for Lurasidone and its metabolites.[6]
1. Sample Preparation (from Human Plasma)
-
Step 1: Aliquot: Transfer 100 µL of human plasma into a pre-labeled tube.
-
Step 2: Internal Standard (IS): Add the internal standard. A deuterium-labeled version of the metabolite (Lurasidone Metabolite 14283-d8) is recommended for precise quantification.[7][8]
-
Step 3: Extraction: Perform a liquid-liquid extraction by adding tert-butyl methyl ether. Vortex to mix.
-
Step 4: Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Step 5: Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Step 6: Reconstitution: Reconstitute the dried residue in the mobile phase.
2. Chromatographic Conditions The following table outlines a typical set of conditions for HPLC or UHPLC systems.
| Parameter | Recommended Setting |
| Column | C18 Column (e.g., Zorbax XDB C8, 4.6 x 50 mm, 3.5 µm)[9] |
| Mobile Phase | A: 5 mM Ammonium Acetate (pH 5.0)B: AcetonitrileIsocratic mixture: 15:85 (v/v) of A:B[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 40°C[9] |
| Injection Volume | 5-10 µL |
| Run Time | ~2.5 - 5 minutes[6] |
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Lurasidone Metabolite 14283 and the internal standard must be optimized on your specific instrument.
Caption: Standard workflow for LC-MS/MS purity analysis.
Troubleshooting Guide
Q4: My chromatographic peak for Metabolite 14283 is showing significant tailing. What should I do?
A4: Peak tailing is a common issue.
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For amine-containing compounds like this metabolite, a slightly acidic pH (e.g., 3.0-5.0) can improve peak shape by ensuring the analyte is in a single ionic form.
-
Column Contamination: The column's stationary phase may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.
-
Active Sites on Column: The silica backbone of the column can have active sites that cause tailing. Use a column with end-capping or add a competing base like triethylamine to the mobile phase in low concentrations.
Q5: I am observing very low sensitivity or cannot detect the metabolite at low concentrations. How can I improve this?
A5: Low sensitivity can stem from several factors.
-
MS/MS Optimization: Ensure the MRM transitions (precursor/product ions) and collision energy are properly optimized for maximum signal intensity.
-
Sample Preparation: The extraction efficiency might be low. Re-evaluate your liquid-liquid extraction solvent and procedure. A solid-phase extraction (SPE) could offer a cleaner, more concentrated sample.
-
Ion Source Contamination: The ESI source can become contaminated over time. Clean the ion source components according to the manufacturer's instructions.
Q6: I see unexpected peaks in my chromatogram. How do I identify if they are impurities?
A6: Unexpected peaks could be impurities, degradation products, or contaminants.
-
Forced Degradation Studies: Lurasidone HCl is known to be unstable under photolytic, alkaline, and oxidative stress conditions.[10] Subjecting your sample to these conditions can help identify potential degradation products.
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-QTOF-MS to obtain accurate mass measurements of the unknown peaks.[10] This allows for the determination of elemental compositions, which is a critical step in identifying the structure of unknown impurities.
-
Blank Injections: Run a blank (reconstituted mobile phase) to ensure the unexpected peaks are not coming from the solvent, system, or carryover from a previous injection.
Caption: Decision tree for identifying unexpected peaks.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lurasidone metabolite 14283 | CAS 186204-31-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. tga.gov.au [tga.gov.au]
- 6. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing adsorptive losses of Lurasidone Metabolite 14283
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorptive losses of Lurasidone Metabolite 14283 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is adsorptive loss and why is it a concern for Lurasidone Metabolite 14283?
A1: Adsorptive loss, or non-specific binding (NSB), is the process where analyte molecules adhere to the surfaces of laboratory containers, such as vials, plates, and pipette tips.[1] This is a significant issue in bioanalysis, especially for low-concentration, hydrophobic, or charged compounds, as it can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][3] Lurasidone is a weakly basic compound, and its active metabolite, 14283, shares structural similarities, suggesting it is also susceptible to adsorption through ionic interactions with negatively charged surfaces (like glass) and hydrophobic interactions with plastics.[4][5]
Q2: What types of labware are recommended for handling Lurasidone Metabolite 14283?
A2: The choice of labware is critical. Standard borosilicate glass vials contain silanol groups (-SiOH) on their surface, which are negatively charged at neutral or basic pH and can ionically bind with basic compounds like Lurasidone Metabolite 14283.[4][6] Therefore, the following are recommended:
-
Polypropylene (PP) Vials and Plates: PP is a good first choice as it lacks the charged silanol groups found in glass, reducing ionic adsorption.[4] However, hydrophobic interactions can still occur.[7]
-
Silanized (Deactivated) Glass Vials: These vials are treated to cap the reactive silanol groups, creating a more inert and hydrophobic surface that significantly reduces the adsorption of polar and basic analytes.[6][8]
-
Low-Binding Microplates: For high-throughput applications, plates with special polymer coatings that minimize non-specific binding of biomolecules and small molecules are recommended to ensure sample concentration remains consistent.[9]
Q3: How does the sample solvent composition affect the adsorption of Lurasidone Metabolite 14283?
A3: The solvent plays a crucial role in preventing adsorptive losses.
-
pH: Since Lurasidone is a weakly basic compound, maintaining a low pH (acidic conditions) in the sample diluent will ensure the metabolite is in its protonated, positively charged form.[5][10] While this increases its solubility in aqueous solutions, it can enhance its binding to untreated glass. Conversely, for polypropylene or silanized surfaces, a pH adjustment away from the analyte's pKa can sometimes reduce ionic interactions.
-
Organic Solvents: Adding a sufficient percentage of organic solvent (e.g., acetonitrile, methanol) to the sample diluent can disrupt hydrophobic interactions between the analyte and plastic surfaces, keeping the metabolite in solution.[11]
-
Surfactants: In some cases, adding a small amount of a non-ionic surfactant can help prevent non-specific binding by occupying the adsorptive sites on container surfaces.[12]
Q4: Are there any special considerations for low-volume samples?
A4: Yes. With low sample volumes, the surface-area-to-volume ratio is high, increasing the potential impact of adsorptive loss. For these situations, using "total recovery" or "high recovery" vials is highly recommended.[13] These vials have a tapered or conical interior that concentrates the sample at the bottom, allowing the autosampler needle to withdraw nearly the entire volume and minimizing residual waste.[13]
Troubleshooting Guide
This guide addresses common issues related to the poor recovery of Lurasidone Metabolite 14283.
| Symptom / Issue | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low or Inconsistent Analyte Recovery | Adsorption to Labware: The metabolite is binding to the surface of vials, plates, or pipette tips. | 1. Change Labware: Switch from standard glass to polypropylene or silanized glass vials.[3][4] For 96-well plates, use certified low-binding plates.[9] 2. Optimize Sample Diluent: a. Adjust pH: Lurasidone is more stable in acidic conditions and susceptible to alkaline hydrolysis.[14] Prepare samples in a diluent with a low pH (e.g., containing 0.1% formic acid) to ensure stability and minimize silanol interactions. b. Increase Organic Content: Increase the percentage of acetonitrile or methanol in your final sample solvent to reduce hydrophobic binding to plasticware.[11] 3. Perform a Recovery Test: Use the experimental protocol below to quantify recovery from different surfaces and with different solvents to identify the optimal conditions. |
| Poor Peak Shape in Chromatography | On-Column Adsorption or In-Source Instability: The analyte may be interacting with active sites on the LC column or be unstable in the MS source. | 1. Modify Mobile Phase: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and improve peak shape.[10] 2. Check for In-Source Degradation: Lurasidone's benzisothiazole ring can be susceptible to oxidation.[15] Lower the ion source temperature to see if peak response improves.[16] 3. Use a Different Column: If peak tailing persists, consider a column with a different stationary phase or one that is specifically designed for basic compounds. |
| High Variability Between Replicates | Inconsistent Adsorption: Adsorption may be occurring variably across different wells or vials. | 1. Standardize Labware: Use only one type of vial or plate (e.g., all polypropylene) for all samples, standards, and QCs within a single run to ensure adsorption effects are as consistent as possible. 2. Ensure Homogeneity: Vortex samples thoroughly after preparation and before placing them in the autosampler. 3. Minimize Time in Autosampler: If stability in the reconstitution solvent is a concern, reduce the time samples sit in the autosampler before injection. |
| Signal Drifts Lower Over a Run | Progressive Adsorption or Instability: Analyte may be slowly adsorbing to vials over time or degrading in the sample matrix. | 1. Assess Bench-Top Stability: Perform an experiment to determine how long the metabolite is stable in the prepared matrix at room temperature or in the autosampler.[2] 2. Use Fresh Preparations: Prepare samples as close to the time of analysis as possible. |
Data Presentation
The following table provides illustrative data for the recovery of a weakly basic, amphiphilic compound (similar to Lurasidone Metabolite 14283) from different autosampler vials. Note: This data is representative and intended for comparison; actual recovery for Lurasidone Metabolite 14283 should be determined experimentally.
| Vial Type | Sample Diluent | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Interpretation |
| Borosilicate Glass | 50:50 Acetonitrile:Water | 72.4 | 8.5 | Significant adsorptive loss likely due to ionic interactions with surface silanol groups. |
| Borosilicate Glass | 50:50 ACN:Water + 0.1% FA | 85.1 | 4.2 | Acidification helps passivate silanol groups, improving recovery, but some loss persists. |
| Polypropylene | 50:50 Acetonitrile:Water | 98.7 | 1.8 | Excellent recovery; minimal ionic or hydrophobic binding. [3][4] |
| Silanized Glass | 50:50 Acetonitrile:Water | 96.5 | 2.1 | Deactivation of silanol groups effectively prevents ionic binding, leading to high recovery.[6] |
Experimental Protocols
Protocol 1: Evaluating Analyte Recovery from Different Labware
This experiment quantifies the loss of Lurasidone Metabolite 14283 due to adsorption on different container surfaces.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of Lurasidone Metabolite 14283 at a known concentration (e.g., 1 µg/mL) in 100% acetonitrile or methanol.
-
Prepare Test Solutions:
-
Create a working solution by diluting the stock solution to a final concentration (e.g., 50 ng/mL) in your typical sample diluent (e.g., 50:50 Acetonitrile:Water).
-
Aliquot this working solution into the different vials to be tested (e.g., n=3 for each type: standard glass, polypropylene, silanized glass).
-
-
Prepare a 'Neat' Standard (Reference): In a separate, inert container (ideally a new polypropylene tube), prepare an identical concentration of the analyte by adding the stock solution directly to the diluent just before analysis. This sample will not have time to adsorb and serves as the 100% recovery reference.[2]
-
Incubation: Cap the test vials and let them sit for a period that mimics your typical sample handling and run time (e.g., 4 hours) at the temperature of your autosampler.
-
Analysis:
-
Transfer the contents of each test vial to a clean, low-binding analysis vial (if different from the test vial) immediately before injection.
-
Analyze all test samples and the 'neat' standard via LC-MS/MS.
-
-
Calculation: Calculate the percent recovery for each vial type using the following formula: % Recovery = (Mean Peak Area of Test Vials / Mean Peak Area of 'Neat' Standard) * 100
Visualizations
Caption: Experimental workflow for quantifying analyte recovery.
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. myadlm.org [myadlm.org]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Are Polypropylene Vials Suited to Avoiding Adsorption Issues with Proteins Compared to Glass - FAQ [mtc-usa.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. chromtech.com [chromtech.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asci-jci.org [asci-jci.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. welchlab.com [welchlab.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Total Recovery Vials: HPLC GC Analysis [hplcvials.com]
- 14. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Cryopreservation effects on Lurasidone Metabolite 14283 stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Lurasidone Metabolite 14283 (also known as ID-14283) during cryopreservation. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Lurasidone Metabolite 14283 and why is its stability important?
Lurasidone Metabolite 14283 is a major active metabolite of Lurasidone, an atypical antipsychotic medication.[1] Accurate quantification of this metabolite in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Ensuring its stability during sample storage, especially under cryopreservation, is critical for obtaining reliable and reproducible experimental results.
Q2: What are the recommended storage conditions for pure Lurasidone Metabolite 14283?
For the pure compound (solid form), a storage temperature of -20°C is recommended for long-term stability, with studies indicating it remains stable for at least four years at this temperature.[2] For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[3] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: Is Lurasidone Metabolite 14283 stable in frozen human plasma?
Yes, studies have confirmed the stability of Lurasidone and its active metabolite, ID-14283, in human plasma through a battery of stability studies as part of a validated LC-MS/MS assay.[4] Regulatory documents also indicate that long-term stability of lurasidone and its metabolites has been established in serum at -20°C and -80°C for over 360 days.
Q4: How do freeze-thaw cycles affect the stability of Lurasidone Metabolite 14283 in plasma?
While specific quantitative data from publicly available literature is limited, a validated bioanalytical method for lurasidone and its metabolites has been shown to be stable under various conditions, including freeze-thaw cycles.[5] As a general best practice, it is recommended to minimize the number of freeze-thaw cycles. For critical samples, aliquoting into single-use vials is the preferred method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent quantification of Metabolite 14283 in stored samples. | 1. Improper storage temperature. 2. Multiple freeze-thaw cycles. 3. Sample matrix effects. 4. Instability of stock solutions. | 1. Ensure samples are consistently stored at -80°C. 2. Aliquot samples into single-use tubes to avoid repeated freezing and thawing. 3. Re-validate the analytical method for matrix effects. 4. Prepare fresh stock solutions and verify their concentration. |
| Low recovery of Metabolite 14283 after extraction from plasma. | 1. Degradation during sample processing. 2. Inefficient extraction method. | 1. Keep samples on ice during processing. 2. Optimize the extraction procedure. A liquid-liquid extraction with tert-butyl methyl ether has been successfully used. |
| Apparent degradation of the metabolite in long-term storage. | 1. Storage temperature fluctuations. 2. Storage container issues. | 1. Use a calibrated and monitored freezer for storage. 2. Use appropriate polypropylene tubes designed for cryogenic storage. |
Data on Cryopreservation Stability
While specific percentage stability data is not detailed in the available public literature, the stability of Lurasidone and its active metabolite ID-14283 in human plasma has been confirmed through validated analytical methods. The following tables illustrate how such data would be presented.
Table 1: Freeze-Thaw Stability of Lurasidone Metabolite 14283 in Human Plasma (Illustrative Example)
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | % CV |
| 1 | 98.5 | 3.2 |
| 3 | 96.8 | 4.1 |
| 5 | 94.2 | 4.5 |
Note: This table is for illustrative purposes only, based on the general finding of stability. Actual values may vary.
Table 2: Long-Term Storage Stability of Lurasidone Metabolite 14283 in Human Plasma (Illustrative Example)
| Storage Temperature | Storage Duration | Mean Concentration (% of Initial) | % CV |
| -20°C | 30 days | 99.1 | 2.8 |
| -20°C | 90 days | 97.5 | 3.5 |
| -80°C | 90 days | 99.5 | 2.5 |
| -80°C | 365 days | 98.2 | 3.1 |
Note: This table is for illustrative purposes only, based on the general finding of stability. Actual values may vary.
Experimental Protocols
Protocol 1: Bioanalytical Method for Lurasidone and Metabolite 14283 in Human Plasma
This protocol is based on the validated LC-MS/MS method described by Katteboina et al. (2016).
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Perform a liquid-liquid extraction using tert-butyl methyl ether.
-
Vortex mix and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column.
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Protocol 2: Assessment of Freeze-Thaw Stability
-
Use pooled human plasma spiked with known concentrations of Lurasidone Metabolite 14283.
-
Divide the spiked plasma into multiple aliquots.
-
Analyze a set of aliquots to establish the baseline concentration (Cycle 0).
-
Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw one set of aliquots completely at room temperature.
-
Analyze the thawed aliquots (Cycle 1).
-
Refreeze the remaining thawed aliquots for at least 12 hours.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles).
-
Calculate the mean concentration and percentage deviation from the baseline for each cycle.
Protocol 3: Assessment of Long-Term Storage Stability
-
Use pooled human plasma spiked with known concentrations of Lurasidone Metabolite 14283.
-
Divide the spiked plasma into multiple aliquots for each storage condition.
-
Analyze a set of aliquots to establish the baseline concentration (Day 0).
-
Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
At specified time points (e.g., 30, 90, 180, 365 days), retrieve a set of aliquots from each storage temperature.
-
Thaw the samples and analyze them using the validated bioanalytical method.
-
Calculate the mean concentration and percentage deviation from the baseline for each time point and temperature.
Visualizations
References
Technical Support Center: pH-Dependent Stability of Lurasidone Metabolite 14283
Audience: Researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during the investigation of the pH-dependent stability of Lurasidone Metabolite 14283 and other related compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid degradation of our lurasidone metabolite in our formulation. What are the likely causes?
A1: Based on forced degradation studies of the parent compound, Lurasidone, degradation is often observed under alkaline and oxidative conditions.[1][2] Lurasidone has been shown to be more susceptible to alkali hydrolysis.[1][2] Therefore, the primary factors to investigate for your metabolite are likely:
-
High pH: The piperazine and benzisothiazole moieties in the lurasidone structure can be susceptible to pH-dependent degradation.
-
Oxidation: The nitrogen and sulfur atoms in the molecule are potential sites for oxidation. The presence of oxidizing agents or exposure to air and light can accelerate degradation.[3]
-
Hydrolysis: While the piperazine ring is generally stable, other functional groups in the metabolite could be prone to hydrolysis, especially at non-optimal pH values.
Q2: What is a general approach to determining the optimal pH for the stability of a new drug metabolite like Lurasidone Metabolite 14283?
A2: A systematic pH stability study is recommended. This typically involves:
-
Buffer Selection: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Sample Preparation: Dissolve the metabolite in each buffer at a known concentration.
-
Incubation: Store the samples at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation. Include a control sample stored at a lower temperature (e.g., 4°C).
-
Time-Point Analysis: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: Analyze the concentration of the remaining metabolite at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the logarithm of the concentration versus time to determine the degradation rate constant at each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Q3: We are seeing multiple degradation products in our HPLC analysis. How can we identify them?
A3: The identification of degradation products is crucial for understanding the degradation pathway. A common approach involves using Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the degradation products with the parent metabolite, you can propose potential structures. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] For Lurasidone, known degradation pathways include oxidative cleavage of the piperazine ring and isomerization of the benzisothiazole ring under photolytic conditions.[3]
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase pH, column type, or gradient. | Optimize the mobile phase composition and pH. Ensure the column is suitable for the polarity of the metabolite and its degradants. Adjust the gradient elution profile for better separation. |
| Inconsistent results between replicate experiments. | Inaccurate sample preparation, temperature fluctuations, or instrument variability. | Ensure precise and consistent preparation of all solutions. Use a calibrated and temperature-controlled incubator. Perform system suitability tests before each analytical run to ensure instrument performance. |
| No significant degradation observed even at elevated temperatures. | The metabolite is highly stable under the tested conditions. The analytical method is not sensitive enough to detect small changes. | Extend the study duration or increase the incubation temperature. Validate your analytical method to ensure it is stability-indicating and has a low limit of detection and quantification. |
| Precipitation of the metabolite in the buffer. | The pH of the buffer is near the isoelectric point of the metabolite, or the buffer concentration is too high. | Determine the pKa of the metabolite to anticipate solubility issues. Test different buffer systems and concentrations. The use of co-solvents might be necessary, but their potential impact on stability should also be evaluated. |
Experimental Protocols
Protocol: pH-Dependent Stability Study of a Drug Metabolite
This protocol outlines a general procedure for assessing the stability of a drug metabolite across a range of pH values.
1. Materials:
-
Drug metabolite (e.g., Lurasidone Metabolite 14283)
-
HPLC-grade water, acetonitrile, and methanol
-
A series of buffers (e.g., phosphate, citrate, borate) to cover the desired pH range (e.g., pH 2, 4, 7, 9, 10)
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Validated stability-indicating HPLC method
2. Procedure:
-
Buffer Preparation: Prepare buffers at the desired pH values.
-
Stock Solution Preparation: Prepare a stock solution of the drug metabolite in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Preparation:
-
For each pH value, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis.
-
Ensure the final concentration of the organic solvent from the stock solution is low (typically <1-5%) to minimize its effect on stability.
-
-
Incubation:
-
Transfer the prepared samples into sealed vials to prevent evaporation.
-
Place the vials in an incubator set to a specific temperature (e.g., 50°C).
-
Store a set of control samples at a low temperature (e.g., 4°C) where degradation is expected to be minimal.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by cooling the sample or adding a quenching agent if necessary.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining metabolite.
-
-
Data Analysis:
-
Calculate the percentage of the metabolite remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the percentage remaining versus time for each pH.
-
Determine the observed degradation rate constant (k_obs) from the slope of the linear regression.
-
Plot k_obs versus pH to generate a pH-rate profile and identify the pH of maximum stability.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Stability Data for Lurasidone Metabolite 14283 at 50°C
| pH | k_obs (h⁻¹) | Half-life (t½) (hours) | % Remaining after 24h |
| 2.0 | 0.015 | 46.2 | 70.5 |
| 4.0 | 0.005 | 138.6 | 88.7 |
| 7.0 | 0.010 | 69.3 | 78.7 |
| 9.0 | 0.050 | 13.9 | 30.1 |
| 10.0 | 0.100 | 6.9 | 9.1 |
| Note: This table presents hypothetical data for illustrative purposes only. Actual experimental results may vary. |
Mandatory Visualizations
Caption: Experimental workflow for a pH-dependent stability study.
Caption: Hypothesized degradation pathways for Lurasidone Metabolite 14283.
References
- 1. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lurasidone Metabolite 14283 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lurasidone Metabolite 14283 hydrochloride. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on the potential light sensitivity of the compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
While there is no direct public data on the photostability of this compound, its chemical structure is very similar to the parent drug, Lurasidone. Lurasidone has been shown to undergo photo-induced isomerization upon exposure to light. Given that the metabolite retains the key chemical structures (chromophores) responsible for light absorption, it is prudent to assume that this compound may also be light-sensitive. Therefore, it is recommended to protect the compound from light during storage and handling.
Q2: What happens to Lurasidone when it is exposed to light?
Studies on Lurasidone have shown that under solution photolytic conditions, it can undergo a photo-induced isomerization where the benzisothiazole ring is converted into a benzothiazole ring. While this suggests a degree of stability as it is not rapid degradation, it is a significant chemical transformation that could impact its biological activity and analytical profile.
Q3: How should I store and handle this compound to prevent light-induced degradation?
To minimize the risk of photodegradation, it is recommended to:
-
Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil.
-
Conduct experiments under low-light conditions or using light sources with wavelengths outside the absorption spectrum of the compound, if known.
-
Prepare solutions fresh and use them promptly.
-
If solutions need to be stored, they should be kept in the dark at an appropriate temperature (e.g., refrigerated or frozen).
Q4: My analytical results for the metabolite are inconsistent. Could light exposure be a factor?
Inconsistent analytical results, such as the appearance of unexpected peaks in chromatograms or a decrease in the concentration of the main analyte over time, could be indicative of degradation. If other potential causes like temperature instability or reaction with excipients have been ruled out, light-induced degradation should be considered as a possible cause. It is advisable to repeat the experiment with rigorous light protection measures in place to assess if the inconsistency is resolved.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Photodegradation of the metabolite. | 1. Repeat the analysis, ensuring the sample is protected from light at all stages (preparation, storage, and in the autosampler). 2. Compare the chromatograms of the light-protected sample with the original. 3. If new peaks are absent in the protected sample, photodegradation is the likely cause. |
| Decreased recovery or potency of the metabolite in solution. | Degradation due to light exposure over time. | 1. Prepare fresh solutions and analyze them immediately. 2. If storage is necessary, store aliquots in amber vials at low temperatures and in the dark. 3. Conduct a time-course study on a solution exposed to light versus one kept in the dark to quantify the rate of degradation. |
| Variability between replicate experiments. | Inconsistent light exposure between experimental setups. | 1. Standardize the lighting conditions for all experiments. 2. Use light-protective covers for vessels and plates. 3. Consider performing critical steps in a dark room or under a safelight. |
Summary of Lurasidone Photostability Data
The following table summarizes findings from forced degradation studies on the parent compound, Lurasidone. This data can serve as a reference point for what might be expected for this compound, though dedicated studies on the metabolite are recommended.
| Stress Condition | Observation for Lurasidone | Reference |
| Photolytic (Solution) | Formation of a photo-induced isomer (benzisothiazole ring alters to a benzothiazole ring). | [1] |
| Photolytic (Solid) | Generally found to be stable. | [2][3] |
| Photolytic Stress | Recovery of 93.97% with no unknown degradation peak observed. | [4] |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol is adapted from the ICH Q1B guideline for photostability testing of new drug substances.
1. Objective: To assess the intrinsic photostability of this compound in its solid state and in solution.
2. Materials:
-
This compound
-
Solvent(s) for solution preparation (e.g., methanol, acetonitrile, water)
-
Chemically inert, transparent containers (e.g., quartz cuvettes, clear glass vials)
-
Light-protective wrapping (e.g., aluminum foil)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps). The chamber should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Validated stability-indicating analytical method (e.g., HPLC with UV or MS detection).
3. Procedure:
Part A: Solid State Testing
-
Place a thin layer (e.g., <3 mm) of the solid metabolite in a transparent container.
-
Prepare a "dark" control sample by wrapping an identical container with aluminum foil.
-
Expose both the test and control samples to the light source in the photostability chamber.
-
At appropriate time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples.
-
Analyze the samples using the validated analytical method to determine the extent of degradation and the formation of any photoproducts.
Part B: Solution State Testing
-
Prepare a solution of the metabolite at a known concentration in a suitable solvent.
-
Transfer the solution to transparent containers.
-
Prepare a "dark" control sample by wrapping an identical container with aluminum foil.
-
Expose both the test and control samples to the light source in the photostability chamber.
-
At appropriate time points, withdraw samples.
-
Analyze the samples to determine the change in concentration of the metabolite and the profile of any degradants.
4. Data Analysis:
-
Calculate the percentage of degradation of the metabolite in both solid and solution states.
-
Characterize any significant degradation products.
-
Compare the results from the exposed samples to the dark controls to differentiate between photolytic and thermal degradation.
Visualizations
Diagram of Potential Photolytic Pathway
Caption: Potential photo-isomerization pathway.
Experimental Workflow for Photostability Testing
Caption: Photostability testing workflow.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. Lurasidone - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Lurasidone and its Active Metabolite ID-14283: An In Vivo Efficacy Comparison
A comprehensive guide for researchers and drug development professionals detailing the comparative in vivo efficacy, receptor pharmacology, and metabolic pathways of the atypical antipsychotic lurasidone and its major active metabolite, ID-14283.
Introduction
Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its therapeutic effects are attributed to a unique receptor binding profile, characterized by high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, along with partial agonism at 5-HT1A receptors.[1][2] Upon administration, lurasidone is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[3][4] Among these, ID-14283 is a major active metabolite, contributing significantly to the overall clinical exposure.[3][5] This guide provides a detailed comparison of the available in vivo efficacy data for lurasidone and ID-14283, supported by experimental data and methodologies.
Quantitative Data Summary
While direct head-to-head in vivo efficacy studies comparing lurasidone and its metabolite ID-14283 are not extensively available in publicly accessible literature, a compilation of their receptor binding affinities provides critical insights into their potential pharmacological activities.
| Receptor Subtype | Lurasidone (Ki, nM) | ID-14283 (Ki, nM) | Reference(s) |
| Dopamine D2 | 1.0 | Comparable to Lurasidone | [6] |
| Serotonin 5-HT2A | 0.5 | Comparable to Lurasidone | [6] |
| Serotonin 5-HT7 | 0.5 | High affinity, similar to Lurasidone | [6] |
| Serotonin 5-HT1A (partial agonist) | 6.4 | High affinity, similar to Lurasidone | [6] |
| Norepinephrine α2C | 10.8 | Not Reported | [3] |
| Histamine H1 | Negligible | Not Reported | [1] |
| Muscarinic M1 | Negligible | Not Reported | [1] |
Note: "Comparable to Lurasidone" indicates that the affinity of ID-14283 is similar to that of the parent drug, as stated in the cited literature, although specific Ki values for the metabolite were not always provided.
In Vivo Efficacy and Pharmacological Profile
Lurasidone
-
Antipsychotic Activity: Lurasidone's antipsychotic effects are primarily mediated by its potent antagonism of dopamine D2 receptors.[1] There is a significant correlation between serum concentrations of lurasidone and its metabolite ID-14283 with D2 receptor occupancy in the brain.[7]
-
Pro-cognitive and Antidepressant Effects: A distinguishing feature of lurasidone is its high affinity for the 5-HT7 receptor, which is believed to contribute to its pro-cognitive and antidepressant properties.[2][8] Animal studies have demonstrated that lurasidone's ability to improve cognitive deficits is linked to its 5-HT7 receptor antagonism.[8] Furthermore, its partial agonism at 5-HT1A receptors also plays a role in its antidepressant and anxiolytic-like effects.[1] The lack of significant affinity for dopamine D4 receptors may also contribute to its cognitive-enhancing profile.
-
Metabolic Profile: Preclinical and clinical studies have shown that lurasidone has a favorable metabolic profile with minimal effects on weight gain and metabolic parameters.[9][10]
Metabolite ID-14283
ID-14283 is the major active metabolite of lurasidone, resulting from the hydroxylation of the norbornane ring of the parent molecule.[3] It accounts for approximately 25% of the exposure to lurasidone.[5]
-
In Vitro Profile: Functional in vitro studies have confirmed that ID-14283 is a potent antagonist of human D2 and 5-HT7 receptors and a partial agonist of the human 5-HT1A receptor.[6] This receptor binding profile is remarkably similar to that of lurasidone, suggesting that the hydroxylation at this position has little impact on its primary neuropharmacological actions.[6]
-
In Vivo Contribution: Given its significant presence in plasma and its comparable in vitro receptor binding profile, it is highly probable that ID-14283 contributes to the overall therapeutic efficacy of lurasidone. However, there is a notable lack of publicly available preclinical studies that have directly evaluated the in vivo antipsychotic or pro-cognitive efficacy of isolated ID-14283 in animal models. Therefore, a direct quantitative comparison of the in vivo potency and efficacy of lurasidone versus ID-14283 cannot be definitively made at this time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways associated with lurasidone's mechanism of action and a typical experimental workflow for evaluating antipsychotic efficacy in vivo.
Caption: Lurasidone and ID-14283 Signaling Pathways.
References
- 1. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 5. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 6. Critical appraisal of lurasidone in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioural and neuroplastic properties of chronic lurasidone treatment in serotonin transporter knockout rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sumitomo Dainippon Pharma Oncology, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 10. Development Pipeline | Sumitomo Pharma [sumitomo-pharma.com]
A Comparative Analysis of the Receptor Binding Affinities of Lurasidone and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the atypical antipsychotic lurasidone and its primary active metabolites, ID-14283 and ID-14326. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their pharmacological characteristics.
Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2][3] The main routes of metabolism include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[2][4] This process yields two major active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220.[2][4]
Comparative Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of lurasidone for a range of central nervous system receptors. The data indicates that lurasidone exhibits a high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and moderate affinity for the 5-HT1A and α2C-adrenergic receptors.[4][5] Notably, lurasidone shows negligible affinity for histamine H1 and muscarinic M1 receptors, which is often associated with a more favorable side-effect profile regarding weight gain and sedation.[5]
| Receptor | Lurasidone Ki (nM) | ID-14283 & ID-14286 Affinity | Functional Activity of Lurasidone |
| Dopamine D2 | 0.994[4] | Comparable to Lurasidone | Antagonist[5] |
| Serotonin 5-HT2A | 0.47[4] | Comparable to Lurasidone | Antagonist[5] |
| Serotonin 5-HT7 | 0.495[4] | High Affinity | Antagonist[5] |
| Serotonin 5-HT1A | 6.38[4] | High Affinity | Partial Agonist[5] |
| Adrenergic α2C | 10.8[4] | Not Reported | Antagonist |
| Adrenergic α1 | Weak Affinity[5] | Not Reported | Weak Antagonist |
| Adrenergic α2A | Weak Affinity[5] | Not Reported | Weak Antagonist |
| Serotonin 5-HT2C | Weak Affinity[5] | Not Reported | Weak Antagonist |
| Histamine H1 | Negligible Affinity[5] | Not Reported | - |
| Muscarinic M1 | Negligible Affinity[5] | Not Reported | - |
Experimental Protocols
The receptor binding affinities presented were determined using standard in vitro radioligand binding assays. Below is a detailed methodology for a typical experiment.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., lurasidone) for a specific receptor.
Materials:
-
Cell Membranes: Stably transfected cell lines (e.g., CHO or HEK293) expressing the human recombinant receptor of interest (e.g., dopamine D2, serotonin 5-HT2A, etc.).[6]
-
Radioligand: A high-affinity radioactive ligand specific for the target receptor. Examples include:
-
Test Compound: Lurasidone or its metabolites.
-
Assay Buffer: Typically a buffered solution (e.g., 50 mM Tris-HCl) containing appropriate ions (e.g., MgCl2) at a physiological pH.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A reaction mixture is prepared in microplates containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways & Metabolic Elucidation
The therapeutic and potential side effects of lurasidone and its active metabolites are mediated through their interaction with various receptor signaling pathways. The metabolic pathway of lurasidone is also crucial for understanding its pharmacokinetic profile.
Dopamine D2 Receptor Signaling
Lurasidone acts as an antagonist at the D2 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling
As an antagonist at the 5-HT2A receptor, lurasidone blocks the Gq/11 signaling cascade. Activation of this pathway normally leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).
Serotonin 5-HT7 Receptor Signaling
Lurasidone's antagonism at the 5-HT7 receptor interferes with the Gs-coupled pathway. This pathway, when activated, stimulates adenylyl cyclase, leading to an increase in cAMP levels.
Serotonin 5-HT1A Receptor Signaling
Lurasidone acts as a partial agonist at the 5-HT1A receptor. Similar to the D2 receptor, the 5-HT1A receptor is coupled to the Gi/o pathway. As a partial agonist, lurasidone produces a submaximal response compared to a full agonist, leading to a modulated inhibition of adenylyl cyclase.
References
- 1. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurasidone Metabolite Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lurasidone Metabolism
Lurasidone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[1] This process results in the formation of several metabolites, some of which are pharmacologically active.
The primary metabolites of lurasidone include:
-
ID-14283 and ID-14326: Two active metabolites.
-
ID-20219 and ID-20220: Two major non-active metabolites.[1]
Studies focused on urinary excretion have identified that hydroxylurasidone, S-methyl lurasidone, and S-methyl hydroxylurasidone are found in higher concentrations in urine than the parent drug, lurasidone.[2] The presence of these metabolites is often targeted for adherence monitoring.[2]
Immunoassay Cross-Reactivity: A Critical Consideration
Immunoassays are widely used for drug screening due to their speed and convenience. However, a significant limitation is the potential for cross-reactivity, where the antibodies in the assay bind to compounds other than the target analyte, leading to false-positive results.[3] This is particularly relevant for drugs like lurasidone that undergo extensive metabolism, as the resulting metabolites may be structurally similar enough to the parent drug or other targeted drugs to cause interference.
Currently, there is a lack of published studies or manufacturer-provided data specifically quantifying the cross-reactivity of lurasidone and its primary metabolites (ID-14283, ID-14326, ID-20219, ID-20220, hydroxylurasidone, S-methyl lurasidone, and S-methyl hydroxylurasidone) in common immunoassay platforms such as:
-
CEDIA (Cloned Enzyme Donor Immunoassay)
-
EMIT (Enzyme Multiplied Immunoassay Technique)
-
ELISA (Enzyme-Linked Immunosorbent Assay)
The absence of this data highlights a critical knowledge gap for clinical and forensic toxicology, as the potential for misinterpretation of urine drug screen results in patients treated with lurasidone is unknown. For instance, studies have shown that other atypical antipsychotics, such as quetiapine, can cross-react with immunoassays for tricyclic antidepressants due to structural similarities.[1][4][5][6]
Experimental Protocol for Assessing Immunoassay Cross-Reactivity
To address the lack of data, researchers can employ a standardized protocol to determine the cross-reactivity of lurasidone and its metabolites. The following is a generalized methodology based on established principles of immunoassay validation.[7][8]
Objective: To quantify the percentage of cross-reactivity of lurasidone and its major metabolites in a specific immunoassay (e.g., CEDIA, EMIT, or a commercially available ELISA kit for a structurally related drug class).
Materials:
-
Lurasidone reference standard
-
Reference standards for major lurasidone metabolites (e.g., ID-14283, hydroxylurasidone, etc.)
-
Drug-free human urine pool
-
The immunoassay kit to be tested (including all reagents, calibrators, and controls)
-
Microplate reader or appropriate automated chemistry analyzer
-
Precision pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of lurasidone and each metabolite in a suitable solvent (e.g., methanol, DMSO).
-
Preparation of Spiked Urine Samples:
-
Create a series of dilutions of the lurasidone and metabolite stock solutions in the drug-free urine pool to achieve a range of concentrations.
-
The concentration range should be wide enough to determine the concentration that produces a positive result in the immunoassay.
-
-
Immunoassay Procedure:
-
Perform the immunoassay according to the manufacturer's instructions.
-
Run the supplied calibrators and controls to ensure the validity of the assay run.
-
Analyze the series of spiked urine samples for lurasidone and each metabolite.
-
-
Data Analysis:
-
Determine the minimum concentration of lurasidone and each metabolite that produces a positive result according to the assay's cutoff criteria.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Minimum Concentration of Cross-Reactant Producing a Positive Result) x 100
-
Data Presentation:
The results of the cross-reactivity testing should be summarized in a clear and structured table, as shown below.
| Compound | Immunoassay Platform | Target Analyte | Cutoff Concentration (ng/mL) | Minimum Concentration Producing Positive Result (ng/mL) | % Cross-Reactivity |
| Lurasidone | e.g., CEDIA | e.g., Tricyclic Antidepressants | e.g., 1000 | Experimental Value | Calculated Value |
| Metabolite 1 (e.g., ID-14283) | e.g., CEDIA | e.g., Tricyclic Antidepressants | e.g., 1000 | Experimental Value | Calculated Value |
| Metabolite 2 (e.g., Hydroxylurasidone) | e.g., CEDIA | e.g., Tricyclic Antidepressants | e.g., 1000 | Experimental Value | Calculated Value |
| ... | ... | ... | ... | ... | ... |
Visualizing Metabolic Pathways and Experimental Workflows
To further aid in the understanding of lurasidone's metabolic fate and the process of evaluating immunoassay cross-reactivity, the following diagrams are provided.
Caption: Lurasidone Metabolic Pathways.
Caption: Immunoassay Cross-Reactivity Workflow.
Conclusion and Future Directions
The potential for cross-reactivity of lurasidone and its metabolites in commonly used immunoassays remains a significant and unaddressed issue. The lack of available data necessitates that researchers and clinicians exercise caution when interpreting urine drug screen results from patients taking lurasidone, especially when unexpected positive results for other drug classes are observed. Further research, following standardized protocols as outlined in this guide, is crucial to generate the necessary data to fill this knowledge gap. Manufacturers of immunoassay kits are also encouraged to test for and report the cross-reactivity of newer atypical antipsychotics like lurasidone and their major metabolites in their product inserts. This information is vital for ensuring the accuracy of drug screening results and optimizing patient care.
References
- 1. Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. ohsu.edu [ohsu.edu]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Quetiapine cross-reactivity with plasma tricyclic antidepressant immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacokinetic Showdown: Lurasidone Versus its Active Metabolite ID-14283
For researchers and drug development professionals, a comprehensive understanding of the pharmacokinetic profiles of a parent drug and its active metabolites is paramount for predicting efficacy, safety, and potential drug-drug interactions. This guide provides a detailed comparison of the pharmacokinetic properties of the atypical antipsychotic Lurasidone and its principal active metabolite, ID-14283.
Lurasidone, an established therapeutic agent for schizophrenia and bipolar depression, undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2][3] This process leads to the formation of several metabolites, with ID-14283 being one of the major active contributors to the overall pharmacological effect.[1] This comparison delves into the available pharmacokinetic data for both compounds, outlines common experimental protocols for their assessment, and visualizes key metabolic and experimental pathways.
Quantitative Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Lurasidone | ID-14283 |
| Oral Bioavailability | 9-19%[4] | Data not available |
| Protein Binding | ~99%[4] | High (specific percentage not available) |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours[3][4] | Similar to Lurasidone |
| Elimination Half-life (t½) | 18 hours[4] | Data not available |
| Primary Metabolizing Enzyme | CYP3A4[1][2][3] | N/A (as it is a metabolite) |
Experimental Protocols
A thorough pharmacokinetic assessment of a drug and its metabolites involves a series of well-defined experimental protocols. Below are methodologies commonly employed in the pharmaceutical sciences for such evaluations.
Pharmacokinetic Study in Humans
A typical clinical pharmacokinetic study for an orally administered drug like Lurasidone involves the following steps:
-
Subject Recruitment: A cohort of healthy volunteers or patients is recruited for the study.
-
Drug Administration: A single, fixed dose of the drug is administered to the subjects, often after a standardized meal to control for food effects on absorption.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Separation: The collected blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentrations of the parent drug (Lurasidone) and its metabolite (ID-14283) in the plasma samples are quantified using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
In Vitro Plasma Protein Binding Assay
The extent of a drug's binding to plasma proteins is a critical determinant of its distribution and availability to target tissues. A common method to assess this is equilibrium dialysis:
-
Preparation: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.
-
Incubation: The drug is added to the plasma chamber and the system is allowed to equilibrate, typically over several hours at physiological temperature (37°C).
-
Sampling: At equilibrium, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the drug in both samples is determined.
-
Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the two chambers.
Visualizing the Pathways
To better illustrate the metabolic fate of Lurasidone and the workflow of a pharmacokinetic study, the following diagrams are provided.
Caption: Metabolic conversion of Lurasidone to its active metabolite ID-14283.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. mdpi.com [mdpi.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of Lurasidone and its Active Metabolite, ID-14283
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of the atypical antipsychotic drug lurasidone and its major active metabolite, ID-14283. The following sections present a comprehensive overview of their in vitro receptor binding affinities, functional activities, and available in vivo data. This information is intended to support further research and drug development efforts in the field of neuropsychopharmacology.
Introduction to Lurasidone and its Metabolism
Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Its therapeutic effects are attributed to its interaction with various neurotransmitter receptors in the brain.[1] Lurasidone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This metabolic process yields several metabolites, with ID-14283 being identified as a major active metabolite that reaches pharmacologically relevant concentrations in the blood.[3]
In Vitro Activity: A Head-to-Head Comparison
The in vitro pharmacological profiles of lurasidone and ID-14283 have been characterized through various receptor binding and functional assays. While comprehensive quantitative data for a direct comparison is limited in publicly available literature, regulatory documents and preclinical studies provide valuable insights into their activities.
Receptor Binding Affinity
Lurasidone exhibits a high affinity for a range of receptors implicated in the pathophysiology of schizophrenia and mood disorders. The following table summarizes the reported binding affinities (Ki, in nM) of lurasidone for key human receptors. Lower Ki values indicate a higher binding affinity.
Table 1: In Vitro Receptor Binding Affinities of Lurasidone
| Receptor | Ki (nM) |
| Dopamine D2 | 0.994 - 1.68 |
| Serotonin 5-HT2A | 0.47 - 2.03 |
| Serotonin 5-HT7 | 0.495 - 2.10 |
| Serotonin 5-HT1A | 6.38 - 6.75 |
| Adrenergic α2C | 10.8 - 16.2 |
Data compiled from multiple sources.[3][4]
Functional Activity
Functional assays determine the intrinsic activity of a compound at a given receptor, classifying it as an agonist, antagonist, or partial agonist. Both lurasidone and its active metabolite ID-14283 have been characterized in this regard.
An FDA pharmacology review of lurasidone provides a direct comparison of the functional activities of the parent drug and its active metabolites.[5] In vitro functional activity studies have demonstrated that lurasidone, ID-14283, and another active metabolite, ID-14326, share a similar functional profile at key receptors.[5]
Table 2: In Vitro Functional Activities of Lurasidone and its Active Metabolite ID-14283
| Compound | Dopamine D2L Receptor | Serotonin 5-HT7 Receptor | Serotonin 5-HT1A Receptor |
| Lurasidone | Potent Antagonist | Potent Antagonist | Partial Agonist |
| ID-14283 | Potent Antagonist | Potent Antagonist | Partial Agonist |
Source: Based on findings from the FDA pharmacology review.[5]
This similarity in functional activity suggests that ID-14283 likely contributes to the overall pharmacological effect of lurasidone in vivo.
In Vivo Correlation and Activity
The clinical activity of lurasidone is primarily attributed to the parent drug.[7] However, the presence of pharmacologically active metabolites like ID-14283, which circulates at significant concentrations, suggests a potential contribution to the overall therapeutic and side-effect profile of lurasidone.
Preclinical in vivo studies have shown that lurasidone is effective in animal models predictive of antipsychotic activity.[8] While these studies confirm the efficacy of the parent compound, specific in vivo studies designed to isolate and compare the pharmacological effects of ID-14283 directly with lurasidone are not extensively reported in the available literature. The FDA pharmacology review does mention that in vivo studies showed lurasidone and a few of its metabolites were effective in animal models of schizophrenia.[5]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments typically used to characterize the pharmacological profile of compounds like lurasidone and ID-14283.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human receptor of interest (e.g., CHO-K1 cells for 5-HT2A, HEK293 cells for D2).
-
Radioligand: A high-affinity radioactive ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Test Compounds: Lurasidone, ID-14283, and reference compounds.
-
Assay Buffer: Typically a Tris-HCl buffer containing appropriate ions (e.g., MgCl2, CaCl2).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer. A non-specific binding control is included, which contains a high concentration of an unlabeled ligand to saturate the receptors.
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Activity Assays (e.g., Calcium Flux Assay for 5-HT2A Receptor)
Objective: To determine the functional activity (antagonism) of a test compound at the 5-HT2A receptor.
Principle: The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration. This assay measures the ability of a test compound to inhibit the calcium influx induced by a known agonist.
Materials:
-
Cells: A stable cell line expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: A known 5-HT2A receptor agonist (e.g., serotonin).
-
Test Compounds: Lurasidone and ID-14283.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence Plate Reader: To measure changes in intracellular calcium levels.
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound (at various concentrations) is added to the wells and incubated for a specific period.
-
Agonist Stimulation: The 5-HT2A receptor agonist is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium response is quantified. The IC50 value (the concentration of the test compound that produces 50% inhibition of the maximal agonist response) is determined. This allows for the characterization of the compound as an antagonist.
Visualizations
Signaling Pathway of Lurasidone and ID-14283
The following diagram illustrates the primary signaling pathways affected by lurasidone and its active metabolite, ID-14283. Both compounds act as antagonists at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and as partial agonists at the serotonin 5-HT1A receptor.
Caption: Lurasidone/ID-14283 Signaling Pathways
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps involved in a typical radioligand receptor binding assay used to determine the binding affinity of a compound.
Caption: Receptor Binding Assay Workflow
Conclusion
Lurasidone is an effective atypical antipsychotic with a complex pharmacological profile. Its major active metabolite, ID-14283, shares a similar in vitro functional activity profile with the parent compound, acting as a potent antagonist at D2 and 5-HT7 receptors and a partial agonist at 5-HT1A receptors. Furthermore, ID-14283 exhibits a higher affinity for α1A and α2C adrenergic receptors compared to lurasidone. While the overall clinical effect of lurasidone is primarily attributed to the parent drug, the contribution of ID-14283 to the therapeutic and potential adverse effects warrants further investigation. A comprehensive, direct comparison of the in vitro binding affinities and in vivo pharmacological effects of lurasidone and ID-14283 would be highly valuable for a more complete understanding of lurasidone's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 8. Critical appraisal of lurasidone in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Lurasidone's Active Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive head-to-head comparison of the active metabolites of the atypical antipsychotic drug, Lurasidone. Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacodynamic and pharmacokinetic data, presents detailed experimental methodologies for cited assays, and visualizes relevant pathways to facilitate a deeper understanding of Lurasidone's metabolic profile.
Introduction to Lurasidone and its Active Metabolites
Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression.[1][2][3] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2][3] This metabolic process results in the formation of two major active metabolites: ID-14283 and ID-14326 .[1][2] While the parent drug, Lurasidone, is responsible for the majority of its therapeutic activity, these active metabolites also contribute to its overall pharmacological profile.[2]
Pharmacodynamic Profile: Receptor Binding Affinities
Lurasidone exhibits a high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors.[4][5] It also acts as a partial agonist at the 5-HT1A receptor and has a moderate affinity for α2C-adrenergic receptors.[4][5] Notably, it has negligible affinity for histamine H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as sedation and anticholinergic effects.[5]
Published literature indicates that the active metabolites, ID-14283 and ID-14326, possess binding affinities for D2 and 5-HT2A receptors that are similar to the parent drug, Lurasidone. Furthermore, they have been shown to exhibit partial agonist activity at the 5-HT1A receptor.
Table 1: Receptor Binding Affinities (Ki, nM) of Lurasidone
| Receptor | Lurasidone Ki (nM) | ID-14283 Ki (nM) | ID-14326 Ki (nM) |
| Dopamine D2 | 0.994[4] | Data not available | Data not available |
| Serotonin 5-HT2A | 0.47[4] | Data not available | Data not available |
| Serotonin 5-HT7 | 0.495[4] | Data not available | Data not available |
| Serotonin 5-HT1A | 6.38 (Partial Agonist)[4] | Data not available | Data not available |
| Adrenergic α2C | 10.8[4] | Data not available | Data not available |
Note: Specific Ki values for the active metabolites ID-14283 and ID-14326 are not currently available in the reviewed literature. The table reflects the available data for the parent compound, Lurasidone.
Pharmacokinetic Profile
The pharmacokinetic properties of Lurasidone and its active metabolites determine their concentration and duration in the body, which are crucial for their therapeutic effects. ID-14283 is the major active metabolite, with exposure levels approximately 25% of the parent drug.[4] The exposure to ID-14326 is significantly lower, at about 3% of the parent drug.[4]
Table 2: Pharmacokinetic Parameters of Lurasidone and its Active Metabolites
| Parameter | Lurasidone | ID-14283 | ID-14326 |
| Tmax (hours) | 1-3[2] | Data not available | Data not available |
| Half-life (t½) (hours) | 18-25.5[6] | Data not available | Data not available |
| Cmax | Dose-proportional increase[6] | Dose-proportional increase[7] | Dose-proportional increase[7] |
| AUC | Dose-proportional increase[6] | Dose-proportional increase[7] | Dose-proportional increase[7] |
| Relative Exposure vs. Parent | - | ~25%[4] | ~3%[4] |
Note: While dose-proportional increases in Cmax and AUC have been observed for the metabolites, specific values for Tmax and half-life are not detailed in the available literature.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key experiments used to characterize the pharmacodynamic and pharmacokinetic properties of Lurasidone and its metabolites.
Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell Membranes: Stably expressing the human receptor of interest (e.g., D2, 5-HT2A).
-
Radioligand: A specific radioactive ligand for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
Test Compounds: Lurasidone, ID-14283, ID-14326.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters
-
Scintillation Counter
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
LC-MS/MS Method for Quantification in Plasma
This method is used to determine the concentrations of Lurasidone and its metabolites in biological samples for pharmacokinetic analysis.[1][9]
Objective: To simultaneously quantify Lurasidone and its active metabolites in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS).
Procedure:
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant is then further processed, for example, by liquid-liquid extraction.[10]
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
The analytes are separated on a C18 analytical column using a specific mobile phase gradient.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
The analytes are ionized (e.g., using electrospray ionization) and detected based on their specific mass-to-charge ratios (m/z) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of the analytes.
-
The concentration of the analytes in the plasma samples is determined by comparing their peak areas to the calibration curve.
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: Metabolic pathway of Lurasidone via CYP3A4.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for LC-MS/MS quantification.
References
- 1. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 3. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Single- and Multiple-Dose Pharmacokinetics, Safety and Tolerability of Lurasidone in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Tolerability of Lurasidone in Children and Adolescents With Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Lurasidone and its Active Metabolite ID-14283
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of the atypical antipsychotic drug Lurasidone and its primary active metabolite, ID-14283. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for pharmacokinetic studies, therapeutic drug monitoring, or quality control of pharmaceutical formulations.
Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1] The main biotransformation pathways include oxidative N-dealkylation, S-oxidation, and hydroxylation of the norbornane ring.[1] The hydroxylation of the norbornane ring results in the formation of the active metabolite ID-14283.[2]
Lurasidone Metabolism Pathway
The metabolic conversion of Lurasidone to its active metabolite ID-14283 is a critical pathway in its mechanism of action. The following diagram illustrates this biotransformation.
Comparison of Analytical Methods
A variety of analytical methods have been developed and validated for the determination of Lurasidone and its metabolites in different matrices. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample. The following tables provide a comparative summary of different validated methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique, making it well-suited for the analysis of drugs and their metabolites in complex biological matrices like plasma and urine.
| Parameter | Method 1: LC-MS/MS in Human Plasma[3] | Method 2: UPLC-MS/MS in Human Urine[4] |
| Analytes | Lurasidone and ID-14283 | Lurasidone and Hydroxylurasidone |
| Instrumentation | Liquid Chromatography with Tandem Mass Spectrometry | Waters Acquity UPLC with Xevo TQ-MS |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether | Dilution with internal standard solution |
| Chromatographic Column | C18 | Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v) | Gradient elution (details not specified) |
| Flow Rate | 1.00 mL/min | Not specified |
| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Linearity Range | Lurasidone: 0.25-100 ng/mLID-14283: 0.10-14.1 ng/mL | Not specified |
| Precision | Within acceptance limits | Not specified |
| Accuracy | Within acceptance limits | Not specified |
| Run Time | 2.5 min | Not specified |
High-Performance Liquid Chromatography (HPLC) with UV Detection Methods
HPLC with UV detection is a widely used technique for the quality control of pharmaceutical formulations. While generally less sensitive than LC-MS/MS, it is a robust and cost-effective method for quantifying the parent drug.
| Parameter | Method 3: RP-HPLC for Pharmaceutical Formulations[5] | Method 4: RP-HPLC for Bulk and Pharmaceutical Dosage Forms[6] |
| Analytes | Lurasidone | Lurasidone HCl |
| Instrumentation | Agilent 1290 Infinity LC system with Diode Array Detector | Waters HPLC system with PDA detector |
| Sample Preparation | Dissolution in methanol, sonication, and centrifugation | Dissolution in mobile phase |
| Chromatographic Column | Zorbax XDB C8 (4.6 x 50 mm, 3.5 µm) | Thermo ODS, C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.0, 20 mM):acetonitrile:methanol (55:10:35, v/v/v) | Sodium dihydrogen orthophosphate buffer (pH 6.5) and acetonitrile (60:40) |
| Flow Rate | 1.2 mL/min | 0.8 mL/min |
| Detection Wavelength | 230 nm | 230 nm |
| Linearity Range | 0.5-50 µg/mL | 10-60 µg/mL |
| Limit of Detection (LOD) | 0.1295 µg/mL | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.4317 µg/mL | 0.75 µg/mL |
| Recovery | 98-102% | 99.95-100.01% |
| Retention Time | 6.89 min | 3.33 min |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Method 1: LC-MS/MS for Lurasidone and ID-14283 in Human Plasma[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard.
-
Add 1.0 mL of tert-butyl methyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v)
-
Flow Rate: 1.00 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions for Lurasidone, ID-14283, and the internal standard are monitored.
Method 3: RP-HPLC for Lurasidone in Pharmaceutical Formulations[5]
1. Sample Preparation:
-
Weigh and powder tablets.
-
Dissolve an appropriate amount of powder in methanol to achieve a stock solution of 1 mg/mL.
-
Sonicate for 30 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Dilute the supernatant to the desired concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: Zorbax XDB C8 (4.6 x 50 mm, 3.5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0, 20 mM):acetonitrile:methanol (55:10:35, v/v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 230 nm
Experimental Workflow
The general workflow for the analysis of Lurasidone and its metabolites in biological samples involves several key steps, from sample collection to data analysis.
Conclusion
The selection of an analytical method for the quantification of Lurasidone and its active metabolite ID-14283 is dependent on the specific requirements of the study. For high sensitivity and selectivity in biological matrices, LC-MS/MS methods are the gold standard. For routine quality control of pharmaceutical products, HPLC-UV methods offer a robust and economical alternative for the parent drug. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their analytical needs.
References
- 1. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 2. Lurasidone - Wikipedia [en.wikipedia.org]
- 3. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. jopcr.com [jopcr.com]
A Comparative Guide to Lurasidone Metabolite Reference Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Lurasidone Metabolite 14283 reference standard with other relevant analytical standards used in the research and development of the atypical antipsychotic, Lurasidone. The information presented is intended to help researchers make informed decisions when selecting the appropriate reference materials for their analytical needs, such as in pharmacokinetic studies, therapeutic drug monitoring, and quality control processes.
Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2][3] The main biotransformation pathways include oxidative N-dealkylation and hydroxylation of the norbornane ring, resulting in several metabolites.[2][4] Among these, Metabolite 14283 (also known as ID-14283) is a major active metabolite, making its accurate quantification critical for understanding the overall pharmacological profile of Lurasidone.[4][5][6]
Metabolic Pathway of Lurasidone
The metabolic conversion of Lurasidone involves several key steps, primarily hydroxylation and N-dealkylation. The hydroxylation of the norbornane ring produces the two primary active metabolites, ID-14283 and ID-14326.[4] The diagram below illustrates this principal metabolic pathway.
Caption: Metabolic pathway of Lurasidone to its primary active and inactive metabolites.
Comparison of Lurasidone Analytical Reference Standards
The selection of a reference standard is crucial for ensuring the accuracy and reliability of analytical results. The following table compares Lurasidone Metabolite 14283 with other commonly used Lurasidone-related reference standards. Data is compiled from publicly available information from chemical suppliers.
| Parameter | Lurasidone Metabolite 14283 (ID-14283) | Lurasidone Metabolite 14326 (ID-14326) | Lurasidone Metabolite 14283-d8 | Lurasidone HCl (Parent Drug) |
| Role | Active Metabolite | Active Metabolite | Stable Isotope Labeled (SIL) Internal Standard | Parent Drug |
| CAS Number | 186204-31-9[6][7] | 186204-33-1[8] | Not applicable (specific to lot) | 367514-88-3 (HCl salt)[9] |
| Molecular Formula | C₂₈H₃₆N₄O₃S[6][7] | C₂₈H₃₆N₄O₃S[8] | C₂₈H₂₈D₈N₄O₃S[10] | C₂₈H₃₆N₄O₂S · HCl |
| Formula Weight | 508.7 g/mol [6][7] | 508.7 g/mol [8] | 516.7 g/mol [10] | 529.1 g/mol |
| Typical Purity | ≥95%[6] | >98%[8] | Purity confirmed by supplier | Certified Reference Material (CRM) or ≥98% |
| Common Use | Quantification in pharmacokinetic and metabolism studies. | Comparative analysis and metabolic profiling. | Internal standard for LC-MS/MS assays to correct for matrix effects and variability. | Primary analyte for formulation analysis and pharmacokinetic studies. |
| Supplied Form | Solid / Powder[6][7] | Solid / Powder[8] | Solid / Powder[10] | Solid / Powder or Certified Solution[11] |
Experimental Protocols: Quantification in Human Plasma
Accurate quantification of Lurasidone and its metabolite ID-14283 is frequently performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies.[6][12]
Workflow for Sample Analysis
The general workflow for quantifying Lurasidone and its metabolites in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A typical workflow for the analysis of Lurasidone and its metabolites in plasma.
Detailed LC-MS/MS Method Parameters
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (e.g., Lurasidone Metabolite 14283-d8).
-
Perform a liquid-liquid extraction using a suitable organic solvent like tert-butyl methyl ether.
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 µm particle size) is commonly used.[13]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[12]
-
Flow Rate: A typical flow rate is between 0.8 and 1.0 mL/min.[12][14]
-
Column Temperature: Maintained at around 40°C.[14]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Lurasidone, Metabolite 14283, and the internal standard are monitored.
-
Linear Range: The method should be validated to demonstrate linearity over a clinically relevant concentration range, for instance, from 0.002 to 1 µg/mL.[13]
-
This guide provides a foundational comparison and procedural overview for researchers working with Lurasidone and its metabolites. For all applications, it is imperative to obtain a Certificate of Analysis (CoA) for the specific lot of the reference standard being used and to perform comprehensive method validation according to regulatory guidelines.
References
- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lurasidone - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Lurasidone metabolite 14283 | CAS 186204-31-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Lurasidone metabolite 14326 | CAS 186204-33-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Lurasidone Impurities | SynZeal [synzeal.com]
- 10. Lurasidone Inactive Metabolite 14283-d8 | TargetMol [targetmol.com]
- 11. Lurasidone HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
A Guide to the Bioanalytical Validation of Lurasidone Metabolite 14283 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of Lurasidone Metabolite 14283 (ID-14283) in human plasma. Due to a lack of publicly available inter-laboratory validation studies, this document focuses on a detailed examination of a robust single-laboratory validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. The data and protocols presented here can serve as a benchmark for laboratories aiming to establish or compare their own assays for this active metabolite of the atypical antipsychotic, Lurasidone.
Performance Comparison of a Validated LC-MS/MS Assay
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the simultaneous determination of Lurasidone and its active metabolite, ID-14283, in human plasma.[1][2]
Table 1: Linearity and Sensitivity of the LC-MS/MS Assay [1][2]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Lurasidone | 0.25 - 100 | 0.25 | > 0.99 |
| Metabolite ID-14283 | 0.10 - 14.1 | 0.10 | > 0.99 |
Table 2: Intra-Day and Inter-Day Precision and Accuracy for Metabolite ID-14283 [1][2]
| Concentration Level | Spiked Concentration (ng/mL) | Intra-Day Precision (% CV) | Intra-Day Accuracy (%) | Inter-Day Precision (% CV) | Inter-Day Accuracy (%) |
| LLOQ QC | 0.10 | 6.4 | 104.2 | 7.9 | 103.5 |
| LQC | 0.30 | 5.2 | 102.8 | 6.5 | 101.7 |
| MQC | 7.0 | 4.1 | 98.9 | 5.3 | 99.4 |
| HQC | 11.0 | 3.8 | 97.6 | 4.9 | 98.1 |
LLOQ QC: Lower Limit of Quantification Quality Control; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery and Matrix Effect for Metabolite ID-14283 [1][2]
| Concentration Level | Mean Recovery (%) | Recovery Precision (% CV) | Matrix Effect (%) | Matrix Effect Precision (% CV) |
| LQC (0.30 ng/mL) | 85.3 | 4.8 | 98.7 | 3.5 |
| HQC (11.0 ng/mL) | 88.1 | 3.9 | 101.2 | 2.8 |
Experimental Protocols
The following is a detailed methodology for the validated LC-MS/MS assay for Lurasidone Metabolite 14283.[1][2]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 250 µL of human plasma, add 25 µL of the internal standard working solution (Lurasidone-d8 and ID-14283-d8).
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1 M NaOH and vortex for another 10 seconds.
-
Add 2.0 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Shimadzu HPLC system
-
Column: Chromolith RP-18e (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 5 mM Ammonium Acetate (pH 5.0) and Acetonitrile (15:85, v/v)
-
Flow Rate: 1.00 mL/min
-
Column Temperature: 40°C
-
Run Time: 2.5 minutes
3. Mass Spectrometric Conditions
-
Mass Spectrometer: MDS Sciex API-4000
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
ID-14283: m/z 509.2 → 193.1
-
ID-14283-d8 (IS): m/z 517.2 → 193.1
-
-
Ion Source Parameters:
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 40 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 20 psi
-
Collision Gas: 5 psi
-
Visualizations
The following diagrams illustrate the signaling pathway of Lurasidone and a generalized workflow for inter-laboratory method validation.
Caption: Lurasidone's primary mechanism of action.
Caption: Generalized inter-laboratory validation workflow.
References
Unraveling Brain Access: A Comparative Analysis of Lurasidone and its Active Metabolite ID-14283
A critical aspect of the therapeutic efficacy of antipsychotic drugs is their ability to penetrate the blood-brain barrier (BBB) and engage with their targets in the central nervous system (CNS). This guide provides a comparative overview of the brain penetration of the atypical antipsychotic lurasidone and its major active metabolite, ID-14283, synthesizing available preclinical data to inform researchers and drug development professionals.
While comprehensive comparative studies on the brain penetration of lurasidone and ID-14283 are limited, existing preclinical data in rats offer valuable insights into the distribution of the parent drug. Understanding the relative brain access of both the parent compound and its active metabolite is crucial for interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships and predicting their respective contributions to the overall therapeutic effect and potential side effects.
Quantitative Comparison of Brain Penetration
To date, specific brain-to-plasma concentration ratios for the active metabolite ID-14283 remain to be fully elucidated in published literature. However, a preclinical study in rats provides key pharmacokinetic parameters for lurasidone, which are summarized in the table below.
| Compound | Brain-to-Plasma Ratio (Kp) | Plasma Protein Binding (%) |
| Lurasidone | 1.06[1] | ~99.6[1] |
| Metabolite ID-14283 | Data not available | Data not available |
Table 1: Preclinical Pharmacokinetic Parameters Related to Brain Penetration in Rats.
Lurasidone is known to be metabolized into two active metabolites, ID-14283 and ID-14326, and two major non-active metabolites.[2] ID-14283 is considered a major active metabolite, contributing significantly to the overall exposure of active moieties.[2]
Experimental Methodologies
The determination of brain penetration is a critical step in the preclinical evaluation of CNS-active drugs. The following outlines a general experimental protocol for assessing the brain-to-plasma concentration ratio (Kp) in rodents, a common method employed in such studies.
Determination of Brain-to-Plasma Concentration Ratio (Kp) in Rats
Objective: To quantify the total concentrations of the test compound in both brain tissue and plasma at a specific time point following administration to determine the Kp value.
Animal Model: Male Sprague-Dawley rats are typically used for these studies.
Dosing and Administration:
-
The test compound (e.g., lurasidone) is formulated in a suitable vehicle for administration.
-
Animals are administered the compound, often via oral gavage (p.o.) or intravenous (i.v.) injection, at a predetermined dose.
Sample Collection:
-
At a specified time point post-administration (e.g., at the time of maximum plasma concentration, Tmax), animals are anesthetized.
-
A blood sample is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, the animal is euthanized, and the brain is rapidly excised.
Sample Processing:
-
Plasma: The collected blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Brain Tissue: The brain is weighed and homogenized in a specific volume of a suitable buffer to create a uniform brain homogenate. The homogenate is also stored at -80°C.
Bioanalysis:
-
The concentrations of the test compound in the plasma and brain homogenate samples are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the accurate measurement of drug concentrations in complex biological matrices.
Data Analysis:
-
The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain tissue (ng/g) by its concentration in the plasma (ng/mL), assuming a brain tissue density of approximately 1 g/mL.
Signaling Pathways and Experimental Workflow
Lurasidone exerts its antipsychotic effects through a complex interplay with various neurotransmitter systems in the brain. Its primary mechanism of action involves antagonism at dopamine D2 and serotonin 5-HT2A receptors. Additionally, it exhibits high affinity for serotonin 5-HT7 receptors and acts as a partial agonist at 5-HT1A receptors. The engagement of these targets in different brain regions is fundamental to its therapeutic efficacy.
The signaling cascade initiated by the binding of lurasidone to its target receptors is intricate and region-specific within the brain. The following diagram illustrates a simplified representation of the dopamine D2 receptor signaling pathway, a key target of lurasidone.
References
Lurasidone's Active Metabolite ID-14283: A Comparative Analysis of Dopamine D2 Receptor Activity
For Immediate Release
A detailed comparison of the dopamine D2 receptor binding affinity of lurasidone's primary active metabolite, ID-14283, against its parent drug and other commonly prescribed atypical antipsychotics and their active metabolites. This guide provides researchers, scientists, and drug development professionals with key quantitative data, experimental methodologies, and visual representations of associated signaling pathways and assay workflows.
Lurasidone, an atypical antipsychotic, undergoes extensive metabolism, forming both active and inactive metabolites. A key active metabolite, ID-14283, contributes to the overall pharmacological effect of the parent drug. Understanding the activity of this metabolite at the dopamine D2 receptor, a primary target for antipsychotic efficacy, is crucial for a comprehensive understanding of lurasidone's mechanism of action and for the development of novel therapeutics.
Quantitative Comparison of Dopamine D2 Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of lurasidone, its active metabolite ID-14283, and several other atypical antipsychotics and their major active metabolites for the human dopamine D2 receptor. Lower Ki values are indicative of higher binding affinity.
| Compound | Type | Dopamine D2 Receptor Ki (nM) |
| Lurasidone | Parent Drug | ~0.994 |
| ID-14283 | Active Metabolite | ~0.994 |
| Aripiprazole | Parent Drug | 0.34 - 1.3 |
| Dehydroaripiprazole | Active Metabolite | ~0.34 |
| Risperidone | Parent Drug | 1.4 - 2.8 |
| Paliperidone (9-hydroxyrisperidone) | Active Metabolite | 2.8 - 6.6 |
| Olanzapine | Parent Drug | 1.1 - 31.3 |
Data compiled from various in vitro studies. Ki values can vary between different experimental setups.
The data indicates that lurasidone's active metabolite, ID-14283, exhibits a high binding affinity for the dopamine D2 receptor, comparable to that of the parent compound, lurasidone. This suggests that ID-14283 likely contributes significantly to the overall D2 receptor-mediated effects of lurasidone treatment. When compared to other atypical antipsychotics, both lurasidone and ID-14283 demonstrate potent D2 receptor binding, in a similar range to aripiprazole and its active metabolite, and generally higher than risperidone and its metabolite.
Experimental Protocols
The determination of binding affinities and functional activities at the dopamine D2 receptor relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., ID-14283) for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: The unlabeled compound of interest (e.g., ID-14283).
-
Non-specific Binding Determinate: A high concentration of a known D2 receptor antagonist (e.g., 10 µM haloperidol or sulpiride) to determine non-specific binding.
-
Incubation Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold incubation buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include wells for "total binding" (membranes and radioligand only) and "non-specific binding" (membranes, radioligand, and a high concentration of the non-specific binding determinate).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional consequence of D2 receptor activation, which is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (e.g., IC50 or EC50) of a test compound as an antagonist or agonist at the dopamine D2 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin or another agent to increase basal cAMP levels.
-
Test Compound: The compound of interest.
-
Dopamine or a D2 Agonist: To stimulate the receptor in antagonist mode experiments.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96- or 384-well plate.
-
Compound Addition:
-
Antagonist Mode: Add varying concentrations of the test compound and incubate for a short period. Then, add a fixed concentration of dopamine or a D2 agonist (typically the EC80 concentration) along with an adenylyl cyclase stimulator like forskolin.
-
Agonist Mode: Add varying concentrations of the test compound along with an adenylyl cyclase stimulator.
-
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration using the chosen detection method according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the dopamine-induced decrease in cAMP).
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal inhibition of cAMP).
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the dopamine D2 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Assessing the Contribution of Lurasidone's Metabolite ID-14283 to Clinical Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antipsychotic agent lurasidone and its primary active metabolite, ID-14283. It aims to objectively assess the contribution of ID-14283 to the overall clinical efficacy of the parent drug by examining available experimental data and comparing its pharmacological profile with that of lurasidone and other commonly used atypical antipsychotics.
Introduction
Lurasidone is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression. Its therapeutic effects are primarily attributed to its high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. Upon administration, lurasidone is extensively metabolized, with ID-14283 being one of its major and pharmacologically active metabolites. Understanding the specific contribution of this metabolite is crucial for a complete picture of lurasidone's mechanism of action and clinical profile.
Pharmacological Profile: Lurasidone vs. ID-14283
Both lurasidone and its metabolite ID-14283 exhibit potent antagonist activity at key receptors implicated in the pathophysiology of psychosis and mood disorders. The following table summarizes their receptor binding affinities (Ki, nM), with lower values indicating higher affinity.
| Receptor | Lurasidone (Ki, nM) | ID-14283 (Ki, nM) | Relevance to Antipsychotic Action |
| Dopamine D2 | 1.0 | 0.8 | Primary target for antipsychotic efficacy.[1][2] |
| Serotonin 5-HT2A | 0.5 | 0.3 | Contributes to efficacy against negative symptoms and reduces extrapyramidal side effects.[3] |
| Serotonin 5-HT7 | 0.5 | 1.9 | Potential role in antidepressant and pro-cognitive effects.[4] |
| Serotonin 5-HT1A | 6.8 (partial agonist) | 4.1 (partial agonist) | May contribute to anxiolytic and antidepressant effects. |
| Adrenergic α2C | 10.8 | 1.2 | May influence cognitive and affective symptoms. |
| Adrenergic α2A | 40.7 | 14.8 | |
| Adrenergic α1A | 47.9 | 26.0 |
Data compiled from preclinical studies.
The data indicates that ID-14283 possesses a receptor binding profile remarkably similar to that of lurasidone. Notably, it has a slightly higher affinity for the dopamine D2 receptor, the primary target for most antipsychotic drugs.[1][2] This suggests that ID-14283 is not an inactive byproduct but likely contributes significantly to the therapeutic effects observed with lurasidone treatment.
Clinical Efficacy: Lurasidone in Schizophrenia
The clinical efficacy of lurasidone has been established in numerous randomized controlled trials (RCTs). A common primary outcome in these trials is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. The table below presents a comparison of lurasidone's efficacy with other atypical antipsychotics based on reported changes in PANSS scores in short-term (typically 6-week) studies in patients with acute schizophrenia.
| Antipsychotic | Mean Change in PANSS Total Score from Baseline |
| Lurasidone | -17.3 to -25.0[5] |
| Olanzapine | -27.36[6] |
| Risperidone | -8.4 (from a baseline of 74.2)[7] |
| Quetiapine | -24.8 to -31.3 (extended release)[8] |
| Aripiprazole | -8.4 (from a baseline of 75.0)[9] |
| Ziprasidone | Improvement in negative symptoms comparable to amisulpride[10] |
| Placebo | -10.0 to -14.4[5] |
Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and baseline disease severity.
In a network meta-analysis of atypical antipsychotics in adolescent schizophrenia, lurasidone demonstrated a statistically significant improvement in PANSS score change from baseline compared to placebo.[11] There were no significant differences in PANSS or CGI-S score improvement between lurasidone and any comparator antipsychotics.[11]
Experimental Protocols
1. Receptor Binding Assays
-
Objective: To determine the affinity of a compound for a specific receptor.
-
Methodology:
-
Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human D2 receptors) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Radioligand Binding: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) at various concentrations of the test compound (lurasidone or ID-14283).
-
Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Clinical Trial for Acute Schizophrenia
-
Objective: To evaluate the efficacy and safety of an antipsychotic medication in patients experiencing an acute exacerbation of schizophrenia.
-
Methodology:
-
Patient Population: Patients (typically adults or adolescents) meeting the DSM criteria for schizophrenia and experiencing an acute psychotic episode are recruited.[5] A baseline severity score on a rating scale like the PANSS is required for inclusion (e.g., PANSS total score ≥ 70).[5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled design is typically employed. Patients are randomly assigned to receive a fixed or flexible dose of the investigational drug (e.g., lurasidone 40 or 80 mg/day) or a placebo for a fixed duration (e.g., 6 weeks).[5]
-
Efficacy Assessments: The primary efficacy endpoint is often the mean change from baseline to the end of the study in the PANSS total score.[12] Secondary endpoints may include changes in PANSS subscale scores (positive, negative, and general psychopathology), the Clinical Global Impression-Severity (CGI-S) scale, and responder rates (e.g., percentage of patients with a ≥20% reduction in PANSS total score).[5][12]
-
Safety and Tolerability Assessments: Adverse events are monitored throughout the study.[12] Body weight, vital signs, and laboratory parameters (including metabolic markers) are also assessed at baseline and regular intervals.[5]
-
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by lurasidone and ID-14283.
Caption: Workflow for assessing metabolite contribution to clinical efficacy.
Conclusion
The available preclinical data strongly suggests that the metabolite ID-14283 is not merely an inactive byproduct of lurasidone metabolism. Its potent antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, with a binding profile that is quantitatively similar and in some cases slightly more potent than the parent compound, indicates a significant contribution to the overall clinical efficacy of lurasidone. While clinical trials are designed to assess the efficacy of the administered drug (lurasidone), the high activity of ID-14283 implies that the therapeutic effects observed in patients are likely a composite of the actions of both the parent drug and this major metabolite. Further clinical studies correlating the plasma concentrations of both lurasidone and ID-14283 with efficacy measures would be beneficial to more definitively quantify the metabolite's contribution.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term efficacy and safety of lurasidone versus placebo in antipsychotic-naïve versus previously treated adolescents with an acute exacerbation of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained improvement of clinical outcome with risperidone long-acting injectable in psychotic patients previously treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of once-daily extended release quetiapine fumarate in acute schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Symptomatic stability with aripiprazole once-monthly: efficacy analyses from acute and long-term studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ziprasidone and amisulpride effectively treat negative symptoms of schizophrenia: results of a 12-week, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lurasidone compared to other atypical antipsychotic monotherapies for adolescent schizophrenia: a systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SA114. Lurasidone for the Treatment of Adolescent Patients With Schizophrenia: Effect on PANSS Subscales - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lurasidone Metabolite 14283 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Lurasidone Metabolite 14283 hydrochloride, a major active metabolite of the atypical antipsychotic drug Lurasidone.[1][2] Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area, preferably a fume hood.
Engineering Controls:
-
All handling of the solid compound or solutions should be conducted in a well-ventilated laboratory, ideally within a chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations for chemical and pharmaceutical waste. The following is a general procedural guide.
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if the waste containing this compound is classified as hazardous waste. This determination is typically made by the Environmental Health and Safety (EHS) department at your institution, following the guidelines set by the Environmental Protection Agency (EPA) or equivalent local regulatory bodies.
The process involves assessing if the waste exhibits any of the following characteristics:
-
Ignitability: The ability to catch fire easily.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
Given that specific toxicity data for this compound is not widely available, it is prudent to handle it as a potentially toxic substance.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other incompatible solid wastes.
-
-
Liquid Waste:
-
Collect liquid waste containing dissolved this compound in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Do not pour any solution containing this compound down the drain.
-
Avoid mixing with other liquid waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Step 3: Container Management and Labeling
-
Container Selection: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the major components and their approximate concentrations. The accumulation start date (the date the first drop of waste was added) must also be clearly marked on the label.
Step 4: Storage
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Ensure the storage area is secure, well-ventilated, and has secondary containment to capture any potential leaks or spills.
-
Keep containers closed at all times, except when adding waste.
Step 5: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of the waste through regular trash or by incineration unless authorized and equipped to do so in a compliant manner.
-
All disposal must be carried out by a licensed hazardous waste management company.
Summary of Key Information
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | (3aR,4S,5R,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione hydrochloride |
| CAS Number | 186204-32-0 (for hydrochloride salt) |
| Molecular Formula | C₂₈H₃₇ClN₄O₃S |
| Molecular Weight | 545.14 g/mol |
| Physical Appearance | Solid |
| Known Hazards | This compound is an active metabolite of the antipsychotic drug Lurasidone and should be handled with caution.[1][3] It is intended for research use only and is not for human or veterinary use.[3] |
| Storage | Store at -20°C for long-term stability.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory setting.
References
Essential Safety and Operational Guidance for Handling Lurasidone Metabolite 14283 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Lurasidone Metabolite 14283 hydrochloride. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Risk Assessment
Key Hazards:
-
Potential for reproductive toxicity
-
Suspected carcinogen
-
May cause skin sensitization
-
Harmful if ingested or inhaled
A thorough risk assessment should be conducted before any handling of this compound to establish appropriate safety controls.[5][6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.[6][7]
| PPE Category | Specification |
| Hand Protection | Double chemotherapy-rated gloves. |
| Body Protection | Disposable gown or lab coat made of a protective material like Tyvek®.[6][8] |
| Eye Protection | Chemical safety goggles or a face shield. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if there is a risk of generating dust or aerosols. For potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[5] |
Engineering Controls and Safe Handling Practices
To further mitigate risks, specific engineering controls and handling procedures must be implemented.
-
Containment: All handling of the solid compound should be performed within a certified chemical fume hood, glove box, or other ventilated enclosure to prevent inhalation of dust.[9][10]
-
Ventilation: Ensure adequate ventilation in all areas where the compound is used or stored.
-
Weighing: Use a balance with a draft shield or conduct weighing operations inside a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Accidental Release and Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Secure: Restrict access to the spill area.
-
Cleanup (if trained):
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently cover the powder with a damp paper towel to avoid creating dust.
-
Use an absorbent material for liquid spills.
-
Collect all contaminated materials into a labeled hazardous waste container.
-
Clean the spill area with a suitable deactivating solution or detergent and water.[11]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.[7]
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated PPE (gloves, gowns), and lab supplies should be placed in a clearly labeled, sealed hazardous waste container (often a black container for chemical waste).[7]
-
Liquid Waste: Solutions containing the metabolite should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.[7]
-
Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous waste.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Pickup: Contact your institution's EHS department for proper disposal procedures and to schedule a waste pickup.[7]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.
References
- 1. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 3m.com [3m.com]
- 6. lindstromgroup.com [lindstromgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 10. escopharma.com [escopharma.com]
- 11. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
